DMA trihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYXXGULZHPSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of DMA trihydrochloride
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of DMA trihydrochloride, a fluorescent, bisbenzimidazole compound with potential applications in cancer therapy and radioprotection. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, scientifically named 2'-(3,4-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole, trihydrochloride, is a complex heterocyclic molecule. Its structure is characterized by a bisbenzimidazole core linked to a dimethoxyphenyl group and a methylpiperazinyl moiety. The trihydrochloride salt form enhances its solubility in aqueous solutions.
The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2'-(3,4-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole, trihydrochloride | |
| CAS Number | 2095832-33-8 | [1] |
| Molecular Formula | C₂₇H₃₁Cl₃N₆O₂ | [1] |
| Molecular Weight | 577.93 g/mol | |
| Canonical SMILES | CN1CCN(C2=CC=C3C(N=C(C4=CC=C5C(N=C(C6=CC=C(OC)C(OC)=C6)N5)=C4)N3)=C2)CC1.[H]Cl.[H]Cl.[H]Cl | |
| Appearance | Solid powder | |
| Solubility | Water: 15.9 mg/mL (27.51 mM) | |
| Fluorescence | λex = 340 nm, λem = 478 nm |
Biological Activity and Mechanism of Action
This compound exhibits dual biological activities that make it a compound of interest for oncology: cytotoxicity against cancer cells through topoisomerase I inhibition and selective radioprotection of normal tissues.
Topoisomerase I Inhibition
This compound acts as a DNA topoisomerase I inhibitor. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and other cellular processes. DMA functions as a "topoisomerase poison" by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.
Radioprotective Effects and Signaling Pathways
Interestingly, this compound demonstrates a selective radioprotective effect on normal tissues while sensitizing tumor cells to radiation. Mechanistic studies have revealed that its action is mediated through distinct signaling pathways in normal versus tumor cells.
In normal tissues, DMA treatment prior to radiation exposure leads to the activation of the Akt1/NFκB signaling pathway . This pathway activation helps to reduce radiation-induced genomic instability and subsequent apoptosis. Conversely, in tumor tissues, DMA treatment in conjunction with radiation activates the Ras/Raf/MEK/ERK pathway , which promotes apoptosis.
A key mediator in the radioprotective effect of DMA is the NFκB inducing kinase (NIK). DMA promotes NIK-mediated phosphorylation of IKKα and IKKβ, leading to the transactivation of NFκB. This differential activation of signaling pathways provides a therapeutic window for enhancing the efficacy of radiotherapy while minimizing damage to healthy tissues.
Below is a diagram illustrating the differential signaling pathways activated by this compound in normal and tumor cells upon radiation exposure.
Quantitative Data
The cytotoxic effects of DMA have been quantified against several human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervix Carcinoma | 3.4 | |
| MCF7 | Breast Carcinoma | 5.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound against human tumor cell lines.
1. Cell Seeding:
-
Human tumor cells (e.g., U87, HeLa, MCF7) are maintained in DMEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Cells are seeded into 96-well plates at a density of 3,000-8,000 cells per well in 200 µL of medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM).
-
The plates are incubated for different time points (e.g., 24, 48, and 72 hours).
3. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
4. Data Acquisition:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated) cells.
The workflow for the cell viability assay is depicted below.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay is used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase I.
1. Reaction Setup:
-
A reaction mixture is prepared containing 10x topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound) at various concentrations.
-
The reaction is initiated by adding purified human topoisomerase I enzyme.
2. Incubation:
-
The reaction mixture is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
3. Reaction Termination:
-
The reaction is stopped by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).
4. Gel Electrophoresis:
-
The DNA samples are loaded onto an agarose gel (e.g., 1%).
-
Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.
5. Visualization:
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of the inhibitor.
References
physical and chemical properties of dimethylamine hydrochloride
An In-depth Technical Guide to Dimethylamine Hydrochloride
Introduction
Dimethylamine hydrochloride (DMA·HCl), also known as dimethylammonium chloride, is the salt formed from the reaction of the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It is a versatile and important chemical intermediate in a wide range of applications, including organic synthesis and the manufacturing of pharmaceuticals and agrochemicals.[3][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications.
DMA·HCl typically appears as a white to off-white crystalline solid or powder.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is deliquescent. This compound is stable under dry conditions but should be stored in well-sealed containers to prevent moisture uptake.
Physical and Chemical Properties
The fundamental are summarized below. These data are crucial for its handling, storage, and application in various chemical processes.
General and Physical Properties
| Property | Value | References |
| Appearance | White to almost white, foliage-like crystalline powder. | |
| Molecular Formula | C₂H₈ClN | |
| Molecular Weight | 81.54 g/mol | |
| Melting Point | 170-173 °C (decomposes) | |
| Boiling Point | Decomposes before boiling at high temperatures. | |
| Density (Bulk) | ~500 kg/m ³ | |
| Vapor Pressure | <0.1 hPa (at 25 °C) | |
| pH (5% solution) | 5 to 6 | |
| Hygroscopicity | Hygroscopic and deliquescent. |
Solubility Data
| Solvent | Solubility | Temperature (°C) | References |
| Water | 208 g/100 g | 20 | |
| 369 g/100 g | 25 | ||
| 3000 g/L | 20 | ||
| Highly Soluble (>500 g/L) | 20 | ||
| Ethanol | Very Soluble | - | |
| Chloroform | 16.9 g/100 g | 27 | |
| Diethyl Ether | Insoluble | - |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of dimethylamine hydrochloride.
| Spectroscopy | Data Highlights | References |
| ¹H NMR | In D₂O, a single peak is observed at approximately 2.737 ppm, corresponding to the six equivalent protons of the two methyl groups. | |
| ¹³C NMR | Spectral data is available for structural confirmation. | |
| Infrared (IR) | Key absorptions include a broad band for N-H bond stretching (~3500-3300 cm⁻¹), C-H stretching (~3000-2800 cm⁻¹), N-H deformation (~1650-1550 cm⁻¹), and C-N stretching (~1250-1020 cm⁻¹). | |
| Mass Spectrometry | GC-MS data is available, with the molecular ion of the free base (dimethylamine) observed at m/z 45. |
Chemical Reactions and Reactivity
Dimethylamine hydrochloride is a stable salt but participates in several important chemical reactions.
-
Acid-Base Reaction: As the salt of a weak base and a strong acid, its aqueous solution is slightly acidic. It reacts with strong bases to release free dimethylamine gas. This reaction is fundamental to regenerating the volatile amine from its salt form.
-
Organic Synthesis: It is a crucial precursor in numerous organic syntheses. For instance, it is used as an intermediate in the manufacture of pharmaceuticals like metformin, ranitidine, and tramadol. It is also used in the Willgerodt-Kindler reaction with sodium acetate to prepare amides and reacts with 1-methyl pyrrole and formaldehyde in the synthesis of dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine.
-
Mannich Reactions: The compound is widely used in Mannich reactions, a key carbon-carbon bond-forming reaction in organic chemistry.
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, acids, and certain metals like aluminum, copper, and zinc.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of dimethylamine hydrochloride are critical for researchers.
Synthesis Protocol
The primary method for synthesizing dimethylamine hydrochloride is through the acid-base neutralization reaction of dimethylamine with hydrochloric acid.
Objective: To prepare dimethylamine hydrochloride from an aqueous solution of dimethylamine and concentrated hydrochloric acid.
Materials:
-
Aqueous dimethylamine solution (e.g., 40%)
-
Concentrated hydrochloric acid (e.g., 35-37%)
-
Toluene
-
Ice bath
-
Stirring apparatus
-
Rotary evaporator or distillation setup
Procedure:
-
Cool the aqueous dimethylamine solution in an ice bath to 0 °C.
-
Slowly add concentrated hydrochloric acid dropwise to the cooled dimethylamine solution while stirring continuously. Maintain the temperature below 15 °C. The molar ratio of dimethylamine to HCl should be controlled, with some protocols suggesting a 1:2 to 1:2.5 ratio to ensure complete reaction.
-
Continue stirring the reaction mixture for approximately 30 minutes after the addition is complete.
-
Remove the water from the resulting solution by distillation or using a rotary evaporator under reduced pressure.
-
To ensure the removal of residual water, perform an azeotropic distillation by adding toluene and evaporating it. This step can be repeated multiple times.
-
The resulting white solid is crude dimethylamine hydrochloride, which can be further purified.
Purification Protocol
Recrystallization is a standard method for purifying crude dimethylamine hydrochloride.
Objective: To purify crude dimethylamine hydrochloride by removing impurities such as ammonium chloride and residual water.
Materials:
-
Crude dimethylamine hydrochloride
-
Absolute ethanol or chloroform
-
Reflux apparatus
-
Filtration equipment (e.g., Büchner funnel)
-
Vacuum desiccator with P₂O₅ or H₂SO₄
Procedure:
-
Place the crude salt in a round-bottomed flask equipped with a reflux condenser.
-
Add a suitable solvent, such as absolute ethanol or hot chloroform.
-
Heat the mixture to boiling to dissolve the dimethylamine hydrochloride. Impurities like ammonium chloride may remain undissolved.
-
Allow any undissolved solids to settle, and then decant or hot-filter the clear, saturated solution.
-
Cool the filtrate slowly to induce crystallization of the purified dimethylamine hydrochloride.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals thoroughly in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) to remove all traces of solvent and moisture.
Analytical Protocols
Several analytical methods can be used for the determination and quantification of dimethylamine, often from its hydrochloride salt form.
A. Headspace Gas Chromatography (HS-GC)
Objective: To determine the amount of dimethylamine in a sample of dimethylamine hydrochloride or a drug substance like metformin hydrochloride.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample in a vial containing a high-boiling-point solvent like dimethyl sulfoxide (DMSO) and a strong base such as imidazole to liberate the free amine.
-
Incubation: Seal the vial and incubate at an elevated temperature (e.g., 100 °C) for a set time (e.g., 20 minutes) to allow the volatile dimethylamine to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness).
-
Carrier Gas: Nitrogen at a flow rate of 1 mL/min.
-
Temperatures: Injector at 200 °C, Detector (FID) at 250 °C.
-
Oven Program: Hold at 40 °C for 10 minutes, then ramp up to 240 °C at 40 °C/min.
-
-
Quantification: Compare the peak area of dimethylamine in the sample to a calibration curve prepared from standards.
B. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Objective: To quantify dimethylamine, which lacks a strong chromophore, by reacting it with a derivatizing agent to form a product that can be detected by UV or fluorescence detectors.
Methodology:
-
Derivatization: React the sample containing dimethylamine with a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl). These agents react with the secondary amine to form a highly fluorescent or UV-active derivative.
-
Extraction (Optional): An extraction step, like dispersive liquid-liquid microextraction, can be used to concentrate the derivative and remove matrix interferences.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detector: Fluorescence Detector (FLD) set to the appropriate excitation and emission wavelengths for the specific derivative formed.
-
-
Quantification: Analyze the sample against a set of calibrated standards that have undergone the same derivatization procedure.
Applications
Dimethylamine hydrochloride is a precursor to several industrially significant compounds.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-diabetic drug metformin, the H₂ antagonist ranitidine, and the analgesic tramadol.
-
Agrochemicals: The compound is a precursor for some herbicides and other agrochemical formulations.
-
Organic Synthesis: It is used as a catalyst for acetylation analysis and in the preparation of dimethylamine aqueous solutions.
-
Industrial Applications: Due to its deoxidizing and corrosive properties, it is sometimes used in cleaning-type soldering fluxes.
Safety and Handling
Dimethylamine hydrochloride presents several hazards that require careful handling.
-
Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. Inhalation of dust may irritate the respiratory tract.
-
Handling Precautions: It should be handled in a well-ventilated area. Personal protective equipment, including gloves, safety goggles or a face shield, and protective clothing, is necessary to avoid contact.
-
Storage: As a hygroscopic substance, it must be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It should be kept away from incompatible materials like strong oxidizing agents and bases.
References
Navigating the Solubility Landscape of Dimethylamine Hydrochloride in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is paramount. Dimethylamine hydrochloride ((CH₃)₂NH·HCl), a common salt form of dimethylamine, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. This technical guide provides a comprehensive overview of its solubility in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Quantitative Solubility Data
The solubility of dimethylamine hydrochloride exhibits a strong dependence on the polarity of the solvent, a characteristic feature of ionic compounds. Generally, it is highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents. The following table summarizes the available quantitative solubility data.
| Solvent | Chemical Class | Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |
| Water | Protic Solvent | H₂O | 18.02 | 208 g/100g [1] | 20 |
| 369 g/100g [1] | 25 | ||||
| 300 g/100mL[2] | 20 | ||||
| Chloroform | Halogenated Hydrocarbon | CHCl₃ | 119.38 | 16.9 g/100g [1][2] | 27 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | 78.13 | 16 mg/mL (196.22 mM) | 25 |
| Ethanol | Alcohol | C₂H₅OH | 46.07 | Very Soluble | - |
| Methanol | Alcohol | CH₃OH | 32.04 | Soluble | - |
| Diethyl Ether | Ether | (C₂H₅)₂O | 74.12 | Insoluble | - |
Note: "Very Soluble" and "Soluble" are qualitative descriptors from the available literature and indicate a high degree of solubility without precise quantitative measurement under the specified conditions.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.
Materials and Equipment
-
Dimethylamine hydrochloride (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled incubator or water bath with shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis equipment)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid dimethylamine hydrochloride to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample of the clear supernatant using a pipette. To ensure that no solid particles are transferred, the sample should be immediately filtered through a syringe filter into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of dimethylamine hydrochloride in the filtered solution using a validated analytical method.
-
Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid residue is measured. This method is straightforward but requires that the solute be non-volatile.
-
Chromatographic Methods (HPLC/GC): These methods are highly sensitive and specific. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental sample.
-
-
Calculation of Solubility: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as g/100g of solvent, mg/mL, or molarity (mol/L).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of dimethylamine hydrochloride.
This guide provides a foundational understanding of the solubility of dimethylamine hydrochloride in organic solvents. For drug development and process chemistry, it is recommended to conduct experimental verification of solubility in the specific solvent systems and conditions relevant to the intended application.
References
An In-depth Technical Guide to the Stability and Storage of DMA Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethylacetamide (DMA) Trihydrochloride. The information is curated for professionals in research and drug development who require a thorough understanding of this compound's characteristics to ensure its integrity and proper handling.
Chemical Stability Profile
DMA Trihydrochloride, a bisbenzimidazole derivative, is a fluorescent compound with potential applications in various research fields. While specific public data on its forced degradation studies are limited, its structural components suggest potential degradation pathways under certain stress conditions. As a hygroscopic solid, it is sensitive to moisture.[1] It is also recommended to protect the compound from light.
Based on general principles of chemical stability and information from suppliers, the following factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light may lead to photodegradation.
-
Moisture: Being hygroscopic, the compound can absorb moisture, which may lead to hydrolysis or changes in its physical state.[1]
To ensure the long-term integrity of this compound, adherence to recommended storage conditions is crucial.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on information from various suppliers.
Quantitative Storage Recommendations
For ease of reference, the following table summarizes the recommended storage conditions for this compound.
| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Stock Solutions |
| Temperature | 0 - 4 °C | -20 °C | -20°C (1 month) or -80°C (6 months) |
| Atmosphere | Dry, Inert Gas[1] | Dry, Inert Gas[1] | Sealed, away from moisture and light |
| Light | Protect from light | Protect from light | Protect from light |
| Container | Tightly sealed | Tightly sealed | Tightly sealed vials |
Note: If stored properly, this compound has a shelf life of over 3 years.[2] The product is generally stable for a few weeks during ordinary shipping and time spent in Customs.
Experimental Protocols for Stability Assessment
While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on International Council for Harmonisation (ICH) guidelines for forced degradation studies can be employed. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Forced Degradation Studies Protocol (Hypothetical)
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Forced degradation chamber (photostability and thermal stability)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH under the same temperature and time conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques like LC-MS/MS and NMR if significant degradation is observed.
-
Data Presentation Template
The results of the forced degradation studies can be summarized in the following table.
| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradation Products | % Area of Major Degradant |
| 0.1 M HCl, RT | 24 | |||
| 48 | ||||
| 72 | ||||
| 1 M HCl, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 0.1 M NaOH, RT | 24 | |||
| 48 | ||||
| 72 | ||||
| 1 M NaOH, 60°C | 24 | |||
| 48 | ||||
| 72 | ||||
| 3% H₂O₂, RT | 24 | |||
| 30% H₂O₂, RT | 24 | |||
| Thermal (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photostability | - |
Visualizations
To further aid in the understanding of this compound's stability and handling, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
References
The Multifaceted Biological Activities of Dimethylamine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine hydrochloride and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development. These compounds have demonstrated potential in various therapeutic areas, including as antimicrobial, anticancer, analgesic, and antihistaminic agents. Their utility also extends to their role as crucial intermediates in the synthesis of a wide array of pharmaceuticals. This technical guide provides an in-depth overview of the biological activities of dimethylamine hydrochloride derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.
Antimicrobial Activity
Certain derivatives of dimethylamine hydrochloride have exhibited significant antimicrobial properties. A notable example is N-(2-Chloroethyl) dimethylamine hydrochloride, which has been incorporated into quaternized aminochitosan (QAMCS) membranes for wound dressing applications. These membranes have shown high inhibition rates against common pathogens.[1] Another derivative, N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride, has also demonstrated broad-spectrum antimicrobial activity.
Quantitative Antimicrobial Data
| Compound | Organism | Activity Metric | Value | Reference |
| N-(2-Chloroethyl) dimethylamine hydrochloride (in QAMCS) | Escherichia coli, Staphylococcus aureus | Inhibition Rate | 80-98% | [1] |
| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | Staphylococcus aureus | MIC | 250 µg/mL | |
| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | Escherichia coli | MIC | 500 µg/mL |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Test compound (dimethylamine hydrochloride derivative)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. A series of two-fold dilutions are then prepared in the broth medium to achieve a range of concentrations to be tested.
-
Preparation of Inoculum: A fresh bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the 96-well plate, containing 100 µL of the serially diluted test compound, is inoculated with 100 µL of the prepared bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity
Several dimethylamine hydrochloride derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and can involve direct interaction with DNA or modulation of key cellular signaling pathways.
Quantitative Anticancer Data
| Compound | Cell Line | Activity Metric | Value | Reference |
| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | A549 (Lung Carcinoma) | IC50 | 300 µM | |
| Melphalan | Various Cancer Cells | - | - | [2][3][4] |
Mechanism of Action: DNA Alkylation by Melphalan
Melphalan, a nitrogen mustard derivative, is a classic example of an alkylating agent used in cancer chemotherapy. Although not a simple dimethylamine hydrochloride, its synthesis involves precursors with related structures, and its mechanism provides a clear example of how such functionalities can be incorporated into active drugs. Melphalan exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Signaling Pathways Modulated by Dimethylamine Derivatives
Other dimethylamine derivatives have been shown to exert their anticancer effects by modulating intracellular signaling pathways critical for cancer cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is a key regulator of cell growth, differentiation, and survival. Some anticancer compounds can influence this pathway, leading to the inhibition of tumor progression.
-
p53-MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the oncoprotein MDM2. Disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 and induce apoptosis in cancer cells.
Analgesic Activity
Certain drugs containing the dimethylamine moiety, such as tramadol, are well-known for their analgesic properties. While tramadol is not a simple dimethylamine hydrochloride derivative, its structure highlights the importance of the dimethylamino group for its analgesic effect. The formalin test is a widely used animal model to evaluate the analgesic potential of new compounds.
Quantitative Analgesic Data (Example with a related compound)
| Compound | Test Model | Activity Metric | Value | Reference |
| Tramadol | Orofacial Formalin Test (Mice, i.p.) | ED50 (Phase I) | 2.97 ± 0.32 mg/kg | |
| Tramadol | Orofacial Formalin Test (Mice, i.p.) | ED50 (Phase II) | 1.79 ± 0.30 mg/kg |
Experimental Protocol: Formalin Test in Mice
This test is used to assess the analgesic efficacy of a compound against persistent pain.
Materials:
-
Test compound
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers
-
Syringes and needles
Procedure:
-
Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes before the test to allow for acclimatization to the environment.
-
Compound Administration: The test compound is administered to the animals via a specific route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection. A control group receives the vehicle.
-
Formalin Injection: A small volume (e.g., 20 µL) of formalin solution is injected subcutaneously into the plantar surface of one of the hind paws.
-
Observation: Immediately after the injection, the animal's behavior is observed and recorded for a set period, typically 30-60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. The response is typically biphasic:
-
Phase I (early phase): 0-5 minutes post-injection, representing direct nociceptor stimulation.
-
Phase II (late phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. The analgesic effect of the compound is determined by comparing the response of the treated group to the control group. The results can be expressed as a percentage of inhibition or used to calculate an ED50 value.
Antihistaminic Activity
The dimethylamine moiety is a common feature in many first-generation antihistamines, such as diphenhydramine. These drugs act as inverse agonists at histamine H1 receptors, competitively blocking the effects of histamine and providing relief from allergic symptoms.
Quantitative Antihistaminic Data (Example with a related compound)
| Compound | Receptor | Activity Metric | Value | Reference |
| Diphenhydramine | Histamine H1 | Ki | ~10-100 nM (varies by study) |
Experimental Protocol: Histamine H1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the histamine H1 receptor.
Materials:
-
Test compound
-
Cell membranes expressing the human histamine H1 receptor
-
Radiolabeled ligand (e.g., [³H]-pyrilamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a series of tubes or a 96-well plate, the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound are incubated in the assay buffer.
-
Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The data is then used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Dimethylamine hydrochloride derivatives are a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in antimicrobial, anticancer, analgesic, and antihistaminic applications underscores their potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in the discovery and development of novel drugs based on this versatile chemical scaffold.
References
Environmental Impact of Dimethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact of dimethylamine hydrochloride. The information is compiled to assist in environmental risk assessments and to provide a deeper understanding of the compound's fate and effects in aquatic ecosystems.
Executive Summary
Dimethylamine hydrochloride is a readily biodegradable compound with low potential for bioaccumulation. However, it is classified as toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release. This document summarizes the key ecotoxicological endpoints, details the standard experimental protocols for their assessment, and outlines the logical framework for a comprehensive environmental impact analysis.
Quantitative Ecotoxicological Data
The following tables summarize the key quantitative data regarding the environmental fate and toxicity of dimethylamine hydrochloride.
Table 1: Aquatic Ecotoxicity of Dimethylamine Hydrochloride
| Endpoint | Species | Exposure Duration | Value | Classification | Reference |
| LC50 (Lethal Concentration, 50%) | Danio rerio (Zebra fish) | 96 hours | 396 mg/L | Toxic to aquatic life | [1] |
| ErC50 (Effect Concentration, 50% - Growth Rate) | Pseudokirchneriella subcapitata (Green algae) | 96 hours | 9 mg/L | Toxic to aquatic life | [1] |
| IC50 (Inhibitory Concentration, 50%) | Daphnia magna (Water flea) | 24 hours | 48 mg/L | Toxic to aquatic invertebrates | [2] |
Table 2: Environmental Fate of Dimethylamine Hydrochloride
| Parameter | Method | Result | Conclusion | Reference |
| Biodegradability | OECD Test Guideline 301C | 96% degradation in 28 days | Readily biodegradable | [1] |
| Bioaccumulation Potential (log Pow) | - | -3.28 | Bioaccumulation is not expected | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Toxicity to Fish (Based on OECD Guideline 203)
Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.
Test Organism: Danio rerio (Zebra fish) or other recommended species like Oncorhynchus mykiss (Rainbow trout).
Methodology:
-
Test Design: A static or semi-static test design is employed. In a static test, the test solution is not renewed during the 96-hour period. In a semi-static test, the solution is renewed at regular intervals (e.g., every 24 hours).
-
Test Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, and a control group (without the test substance) are prepared. A limit test at 100 mg/L may be performed first to determine if a full dose-response study is necessary.
-
Exposure Conditions:
-
Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 21-25°C for Zebra fish).
-
Light: A 12 to 16-hour photoperiod is maintained daily.
-
Loading: The number of fish per volume of test solution is kept low to ensure sufficient dissolved oxygen.
-
-
Procedure:
-
Healthy, acclimated fish are randomly distributed into the test chambers. A minimum of seven fish per concentration is required.
-
Observations for mortality and any abnormal behavioral or morphological changes are made and recorded at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The cumulative mortality data at each observation time is plotted against the test concentrations. Statistical methods (e.g., probit analysis) are used to calculate the LC50 value with 95% confidence intervals.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
Objective: To determine the effect of a substance on the growth of a freshwater green alga.
Test Organism: Pseudokirchneriella subcapitata or other recommended freshwater algae or cyanobacteria.
Methodology:
-
Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium. The test is a static system conducted over 72 or 96 hours.
-
Test Concentrations: At least five concentrations of the test substance in a geometric series and a control are tested, with three replicates per concentration. A limit test at 100 mg/L may be performed initially.
-
Exposure Conditions:
-
Temperature: Maintained at a constant 21-24°C.
-
Light: Continuous, uniform illumination is provided.
-
pH: The pH of the medium should not vary by more than 1.5 units during the test.
-
-
Procedure:
-
Test flasks are inoculated with a low concentration of exponentially growing algae.
-
The flasks are incubated under controlled conditions for the test duration.
-
Algal growth is measured at least daily by determining cell concentration or another biomass surrogate (e.g., fluorescence).
-
-
Data Analysis: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The concentration that causes a 50% reduction in growth rate (ErC50) compared to the control is calculated.
Ready Biodegradability - Modified MITI Test (I) (Based on OECD Guideline 301C)
Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.
Methodology:
-
Principle: This method measures the oxygen uptake of a microbial inoculum in the presence of the test substance in a closed respirometer. Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD).
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used as the microbial source.
-
Test Setup:
-
The test substance is added to a mineral medium at a known concentration.
-
The medium is inoculated with the activated sludge.
-
Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
The test is run in the dark at a constant temperature (25 ± 1°C) for 28 days.
-
-
Procedure: The consumption of oxygen is measured continuously by a respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank control) by the ThOD of the test substance. A substance is considered readily biodegradable if it reaches a 60% pass level within a 10-day window during the 28-day test period.
Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance like dimethylamine hydrochloride.
Conclusion
Dimethylamine hydrochloride is readily biodegradable and has a low potential to bioaccumulate in organisms. However, its classification as toxic to aquatic life, particularly to algae, highlights the importance of implementing stringent control measures to prevent its release into aquatic environments. The data and protocols presented in this guide provide a framework for conducting thorough environmental risk assessments and for developing appropriate risk management strategies for this compound.
References
Methodological & Application
Application Notes and Protocols for DMA Trihydrochloride (Dimethylamine Hydrochloride) in Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of dimethylamine hydrochloride as a key reagent in the Mannich reaction for the synthesis of β-aminoketones, also known as Mannich bases. This class of compounds serves as a crucial intermediate in the development of various pharmaceuticals.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as an enolizable ketone), an aldehyde (commonly formaldehyde), and a secondary amine like dimethylamine.[1] The resulting β-aminoketones are valuable precursors for a wide range of medicinal compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[2]
Reaction Principle
The core of the Mannich reaction involves the formation of an Eschenmoser's salt intermediate from dimethylamine and formaldehyde, which then undergoes a nucleophilic addition with the enol form of a ketone. The use of dimethylamine hydrochloride in the presence of a catalytic amount of strong acid facilitates the formation of the required iminium ion.
Experimental Protocols
Two representative protocols for the Mannich reaction utilizing dimethylamine hydrochloride are detailed below.
Protocol 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride
This protocol outlines the synthesis of a Mannich base from acetophenone, formaldehyde (in the form of paraformaldehyde), and dimethylamine hydrochloride.
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]
-
Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]
-
Heat the mixture to reflux using a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous solution as the paraformaldehyde dissolves.[1]
-
If the resulting solution is not clear, filter it while hot.
-
Transfer the clear, yellowish solution to a 1-L Erlenmeyer flask and cool it in an ice bath.
-
Slowly add 300 mL of acetone to the cooled solution to induce precipitation of the product.
-
Continue cooling the mixture in the ice bath for an additional hour to ensure complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash it with acetone to remove any unreacted starting materials.
-
The crude product can be recrystallized from hot 95% ethanol by the slow addition of acetone.
-
Dry the purified product at 70°C. The expected product is β-dimethylaminopropiophenone hydrochloride, which has a melting point of 155–156°C.
Protocol 2: General Synthesis of Mannich Base Hydrochlorides from Methylketones
This protocol provides a more general procedure for the synthesis of various Mannich base hydrochlorides from different methylketones.
Materials:
-
Methylketone (e.g., 2-acetylthiophene)
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
Procedure:
-
In a flask equipped with a reflux condenser, combine the methylketone (0.20 mol), dimethylamine hydrochloride (0.20 mol), paraformaldehyde (0.25 mol), and concentrated HCl (0.50 mL) in 30 mL of 95% ethanol.
-
Reflux the mixture for 3 hours.
-
After the reaction is complete, cool the mixture.
-
Add 150 mL of acetone and leave the mixture in a refrigerator overnight to facilitate crystallization.
-
Filter the formed crystals and recrystallize them from a mixture of acetone and 95% ethanol.
Data Presentation
The following tables summarize the quantitative data for the described Mannich reactions.
Table 1: Reagent Stoichiometry for Protocol 1
| Reagent | Molar Amount |
| Acetophenone | 0.50 mol |
| Dimethylamine Hydrochloride | 0.65 mol |
| Paraformaldehyde | 0.22 mol |
| Concentrated HCl | Catalytic (1 mL) |
| 95% Ethanol (Solvent) | 80 mL |
Table 2: Reagent Stoichiometry for Protocol 2
| Reagent | Molar Amount |
| Methylketone | 0.20 mol |
| Dimethylamine Hydrochloride | 0.20 mol |
| Paraformaldehyde | 0.25 mol |
| Concentrated HCl | Catalytic (0.5 mL) |
| 95% Ethanol (Solvent) | 30 mL |
Table 3: Reaction Conditions and Product Details
| Protocol | Reaction Time | Reaction Temperature | Product Example | Melting Point (°C) |
| 1 | 2 hours | Reflux | β-Dimethylaminopropiophenone hydrochloride | 155-156 |
| 2 | 3 hours | Reflux | 2-Thienyl-β-dimethylaminoethyl ketone hydrochloride | Not Specified |
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism of the Mannich reaction.
References
Application Notes and Protocols for Dimethylamine Hydrochloride in Peptide Synthesis and Analysis
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the role and application of dimethylamine and its hydrochloride salt in the context of peptide synthesis and analysis. While not a primary reagent in the core steps of solid-phase peptide synthesis (SPPS), its presence and specific applications are of significant importance for ensuring peptide purity and for quantitative analysis.
The Role of Dimethylamine in Peptide Synthesis: An Important Note on Purity
In standard Fmoc-based solid-phase peptide synthesis, dimethylamine is not used as a reagent. However, it is frequently encountered as an impurity in N,N-dimethylformamide (DMF), a widely used solvent in peptide synthesis.[1][2] The presence of dimethylamine in DMF is problematic because, as a secondary amine, it can cause the premature removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][3] This unintended deprotection can lead to the insertion of extra amino acids ("addition impurity") during the subsequent coupling step, resulting in a heterogeneous and impure final peptide product.[3]
Key Considerations:
-
DMF Degradation: DMF can degrade over time, especially when exposed to air and moisture, to form dimethylamine and formic acid.
-
Impact on Synthesis: The presence of dimethylamine can lead to reduced loading of the first amino acid onto the resin and the formation of deletion and insertion sequences in the final peptide.
-
Mitigation: To avoid these side reactions, it is crucial to use high-purity DMF or to degas older batches of the solvent before use to remove dissolved dimethylamine.
A colorimetric test using dinitrofluorobenzene (DNFB) can be employed to detect the presence of dimethylamine in DMF.
Protocol: Stable Isotope Dimethyl Labeling (SIDL) of Peptides
A significant application of dimethylamine hydrochloride, particularly its isotopically labeled forms (e.g., Dimethylamine-¹³C₂ hydrochloride), is in the post-synthesis analysis of peptides through Stable Isotope Dimethyl Labeling (SIDL). SIDL is a robust and cost-effective method for the relative and absolute quantification of proteins and peptides in complex biological samples using mass spectrometry.
The principle of SIDL involves the reductive amination of the primary amines (the N-terminus and the ε-amino group of lysine residues) in peptides. By using "light" (containing ¹²C and ¹H) and "heavy" (containing ¹³C and/or ²H) isotopologues of formaldehyde and a reducing agent, peptides from different samples can be differentially labeled, creating a distinct mass shift that is detectable by mass spectrometry. Dimethylamine-¹³C₂ hydrochloride can be used as a precursor for the in-situ generation of ¹³C-labeled formaldehyde.
This protocol outlines the general steps for labeling two peptide samples (e.g., control vs. treated) for comparative quantitative analysis.
Materials:
-
Purified peptide samples (25-30 µg per sample)
-
Lysis buffer (e.g., 8M urea, protease inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Trypsin
-
Triethylammonium bicarbonate (TEAB) buffer
-
"Light" labeling solution (containing regular formaldehyde)
-
"Heavy" labeling solution (containing isotopically labeled formaldehyde, which can be generated from labeled dimethylamine hydrochloride)
-
Sodium cyanoborohydride solution (0.6 M)
-
Ammonia (1% v/v)
-
Formic acid
-
C18 StageTip or equivalent for desalting
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer to extract proteins.
-
Quantify the protein concentration.
-
Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark.
-
Dilute the sample with TEAB to reduce the urea concentration to below 2 M.
-
Digest the proteins into peptides by adding trypsin at a 1:20 ratio (trypsin:protein) and incubating overnight at 37°C.
-
-
Peptide Labeling:
-
To the control peptide sample, add 4 µL of the "light" labeling solution.
-
To the treated peptide sample, add 4 µL of the "heavy" labeling solution.
-
Briefly mix and spin down the samples.
-
To each sample, add 4 µL of the 0.6 M sodium cyanoborohydride solution.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Sample Cleanup:
-
Stop the reaction by adding 16 µL of 1% (v/v) ammonia to consume excess formaldehyde.
-
Acidify the samples by adding 8 µL of formic acid.
-
Combine the "light" and "heavy" labeled samples.
-
Desalt the mixed peptide sample using a C18 StageTip.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
The quantitative data from an SIDL experiment is typically presented in a table format, allowing for easy comparison of protein/peptide abundance between different samples.
| Protein ID | Gene Name | Description | Ratio (Heavy/Light) | p-value | Regulation |
| P01234 | GENE1 | Example Protein 1 | 2.54 | 0.001 | Upregulated |
| P56789 | GENE2 | Example Protein 2 | 0.48 | 0.005 | Downregulated |
| P98765 | GENE3 | Example Protein 3 | 1.02 | 0.95 | Unchanged |
Diagrams
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a Stable Isotope Dimethyl Labeling (SIDL) experiment.
References
Application of Dimethylamine Derivatives in the Synthesis of Biguanide Pharmaceuticals
Introduction
While "DMA Trihydrochloride" is not a standard chemical reagent, the abbreviation "DMA" is commonly used for dimethylamine. Dimethylamine, particularly in the form of dimethylamine hydrochloride, is a critical precursor in the synthesis of a major class of pharmaceuticals known as biguanides. The most prominent example is Metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the synthesis of Metformin hydrochloride, illustrating the role of dimethylamine hydrochloride.
Biguanide derivatives are also explored for other therapeutic applications, including anticancer treatments.[3][4] The synthesis generally involves the reaction of a dimethylamine salt with a cyanoguanidine or a related compound.[5]
Application Note 1: Synthesis of Metformin Hydrochloride
Metformin (N,N-dimethylbiguanide) is synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction can be carried out under various conditions, often involving heat and a suitable solvent. The resulting Metformin is then typically isolated as its hydrochloride salt.
General Reaction Scheme:
Several synthetic protocols have been developed, with variations in solvents, temperature, and reaction time, impacting the overall yield and purity of the final product.
Quantitative Data from Synthetic Protocols
The following table summarizes quantitative data from various reported syntheses of Metformin hydrochloride.
| Protocol Reference | Reactants | Solvent | Reaction Conditions | Crude Yield | Purity |
| Protocol 1 | 50kg Dicyandiamide, 50kg Dimethylamine HCl | 200kg N,N-dimethylacetamide (DMAc) | 140±5°C, 4h | 84.6% | 0.11% dicyandiamide |
| Protocol 2 | 50kg Dicyandiamide, 58kg Dimethylamine HCl | 150kg N,N-dimethylacetamide (DMAc) | 140±5°C, 6h | 89.1% | 0.011% dicyandiamide |
| Protocol 3 | 50kg Dicyandiamide, 50kg Dimethylamine HCl | 100kg N,N-dimethylacetamide (DMAc) | 140±5°C, 6h | 92.4% | 0.021% dicyandiamide |
| Protocol 4 | 16.8g Dicyandiamide, 9.1g Dimethylamine | Methanol | 30°C, 5h | 96.3% (after purification) | Not specified |
Experimental Protocols
Protocol 1: Synthesis in N,N-dimethylacetamide (DMAc)
This protocol is adapted from a patented synthesis method.
Materials:
-
Dicyandiamide
-
Dimethylamine hydrochloride
-
N,N-dimethylacetamide (DMAc)
-
80% Ethanol
-
Hydrochloric acid
-
Activated carbon
Procedure:
-
Reaction:
-
Add 200 kg of N,N-dimethylacetamide (DMAc) to a 300L reaction tank.
-
Under stirring, add 50 kg of dicyandiamide and 50 kg of dimethylamine hydrochloride.
-
Heat the mixture to 140±5°C and maintain the reaction for 4 hours.
-
-
Crystallization and Isolation:
-
After the reaction is complete, cool the mixture to 20-30°C to induce crystallization.
-
Centrifuge the mixture to isolate the solid crude product. The filtrate (DMAc) can be recovered and reused.
-
Dry the solid under reduced pressure to obtain crude Metformin hydrochloride.
-
-
Refining:
-
Add 250 kg of 80% ethanol to a 500L reaction tank.
-
Add the crude Metformin hydrochloride (83.3 kg from the previous step) under stirring and heat to reflux until completely dissolved.
-
Adjust the pH to 5-6 with hydrochloric acid.
-
Add 1 kg of activated carbon and continue to reflux for 30 minutes for decolorization.
-
Filter the hot reaction liquid through an activated carbon filter into a crystallizing tank.
-
Cool the filtrate to allow for crystallization of pure Metformin hydrochloride.
-
Isolate the crystals by filtration and dry to obtain the final product.
-
Protocol 2: Synthesis in Methanol
This protocol is based on a laboratory-scale synthesis.
Materials:
-
Dicyandiamide (16.8 g)
-
Dimethylamine (9.1 g)
-
Methanol (50 ml)
-
Sodium methoxide (27 g)
-
Concentrated Hydrochloric acid (38%, ~15 ml)
-
Purified water
-
Ethyl acetate
-
80% Ethanol
Procedure:
-
Reaction:
-
Dissolve 16.8 g of dicyandiamide in 50 ml of methanol.
-
Add 9.1 g of dimethylamine with stirring.
-
After dissolution, add 27 g of sodium methoxide.
-
Increase the temperature by 5°C every ten minutes until the reaction temperature reaches 30°C.
-
Maintain at 30°C with stirring for 5 hours. Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide is consumed.
-
-
Work-up and pH Adjustment:
-
After the reaction, concentrate the mixture to dryness to remove methanol.
-
Cool the residue to room temperature and add 50 ml of purified water.
-
Carefully add approximately 15 ml of 38% hydrochloric acid dropwise to adjust the pH to 3.
-
-
Extraction and Crystallization:
-
Add 200 ml of ethyl acetate, stir for 20 minutes, then allow the layers to separate. The organic phase can be recovered for reuse.
-
Concentrate the resulting aqueous phase under reduced pressure to about one-fifth of its original volume.
-
Cool the remaining solution to room temperature and add 180 ml of 80% ethanol.
-
Place the mixture in a freezer to induce crystallization.
-
Filter the crystals in an ice-water bath.
-
-
Purification:
-
Dissolve the filter cake in 20 ml of purified water.
-
Add 1.0 g of activated carbon, stir for 10 minutes for decolorization, and filter.
-
Wash the filter cake with 20 ml of purified water.
-
To the combined filtrate, add 120 ml of 80% ethanol and crystallize at low temperature for 7 hours.
-
Filter and dry the final product to obtain pure Metformin hydrochloride.
-
Visualizations
Experimental Workflow for Metformin Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of Metformin hydrochloride.
Caption: General workflow for Metformin HCl synthesis.
Mechanism of Action: Metformin Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to downstream effects that collectively lower blood glucose levels.
Caption: Simplified Metformin signaling pathway.
References
- 1. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Dicyandiamide in The Synthesis of Metformin: A Key Component in Diabetes Treatment - Beilite [bltchemical.com]
The Role of Dimethylamine Hydrochloride in Agrochemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylamine hydrochloride (DMA HCl), a stable and water-soluble salt of dimethylamine, serves as a crucial building block and intermediate in the synthesis of a variety of agrochemicals. Its application spans the production of herbicides, fungicides, and other plant protection agents. The use of DMA HCl offers advantages in handling and safety over gaseous dimethylamine, making it a preferred reagent in many industrial and laboratory-scale syntheses. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of dimethylamine hydrochloride in the production of key agrochemicals.
Applications of Dimethylamine Hydrochloride in Agrochemical Synthesis
Dimethylamine hydrochloride is primarily utilized in two key types of reactions for agrochemical synthesis:
-
Salt Formation: As an acid salt of a secondary amine, it readily reacts with acidic agrochemicals, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), to form highly water-soluble amine salts. This enhances the efficacy and application of the herbicide.
-
Nucleophilic Substitution and Condensation Reactions: The dimethylamino moiety can be introduced into a molecule via reactions like the Mannich reaction or by reaction with suitable electrophiles. This is a key step in the synthesis of certain fungicides and other bioactive molecules.
The following sections detail the synthesis and mode of action of specific agrochemicals where dimethylamine hydrochloride plays a pivotal role.
I. Herbicide Synthesis: 2,4-D Dimethylamine Salt
The dimethylamine salt of 2,4-D is a widely used selective herbicide for the control of broadleaf weeds. The salt formation with dimethylamine significantly increases its water solubility, facilitating its application as a spray.
Quantitative Data
| Parameter | Value | Reference |
| Purity of 2,4-D Raw Drug | 98% | [1] |
| Purity of Liquid Dimethylamine | Not Specified | [1] |
| Reaction Temperature | 40-70 °C | [1] |
| Reaction Time | 1 hour (incubation) | [1] |
| Yield | 95.72% - 98.05% | [1] |
| Purity of 2,4-D Dimethylamine Salt | 96.2% - 97.5% |
Experimental Protocol: Synthesis of 2,4-D Dimethylamine Salt
This protocol is based on a method described in a patent for the preparation of 2,4-D dimethylamine salt.
Materials:
-
2,4-Dichlorophenoxyacetic acid (2,4-D) raw drug (e.g., 98% purity)
-
Liquid dimethylamine
-
Organic solvent (e.g., acetone, octane, hexane, or methylene chloride)
-
Reaction vessel with stirring and temperature control
-
Distillation apparatus
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Dissolution: In a reaction vessel, dissolve 100g of 2,4-D raw drug in an appropriate organic solvent (e.g., 50g of acetone) with stirring.
-
Reaction: Under a pressure of 0.3 MPa, slowly add liquid dimethylamine (e.g., 29.6g) to the solution. The reaction temperature should be maintained between 40-70 °C.
-
Incubation: After the addition of dimethylamine is complete, incubate the reaction mixture at 70 °C for 1 hour with continuous stirring.
-
Solvent Removal: Following incubation, distill the reaction liquid under reduced pressure (e.g., -0.08 MPa). Stop the distillation when the temperature of the reaction liquid reaches 80 °C.
-
Crystallization: Cool the resulting mother liquor to 10 °C and allow it to crystallize for 0.5 hours.
-
Isolation and Drying: Filter the crystalline product and dry it to obtain 2,4-D dimethylamine salt.
Mode of Action: 2,4-D as a Synthetic Auxin
2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, it disrupts normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled cell division and elongation, stem twisting, and eventual plant death. The key steps in its mode of action are:
-
Perception: 2,4-D binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of an SCF-TIR1 ubiquitin ligase complex.
-
Signal Transduction: This binding event promotes the degradation of Aux/IAA transcriptional repressors.
-
Gene Expression: The degradation of these repressors leads to the expression of auxin-responsive genes, which in turn causes the overproduction of ethylene and abscisic acid (ABA).
-
Physiological Effects: The hormonal imbalance results in epinasty (downward bending of leaves), stem curling, and ultimately, senescence and death of the plant.
II. Fungicide Synthesis: Thiram
Thiram (Tetramethylthiuram disulfide) is a dithiocarbamate fungicide with a broad spectrum of activity, used for seed treatment and as a foliar spray to control various fungal diseases. Dimethylamine is a key raw material in its synthesis.
Quantitative Data
| Parameter | Value | Reference |
| Concentration of Dimethylamine Solution | 5-40 wt% | |
| Reaction Temperature (Step 1) | 20-60 °C | |
| Reaction Temperature (Step 2) | 40-60 °C | |
| Molar Ratio (Dimethylamine:Carbon Disulfide:Hydrogen Peroxide) | 1.0:1.0:0.51 to 1.0:1.0:1.5 | |
| Yield | 91.7% - 95.8% | |
| Purity of Thiram | >98% |
Experimental Protocol: Synthesis of Thiram
This protocol is based on a green synthesis method described in a patent, which uses hydrogen peroxide as an oxidizing agent.
Materials:
-
Dimethylamine aqueous solution (e.g., 40 wt%)
-
Carbon disulfide
-
Industrial grade hydrogen peroxide (e.g., 50.0 wt%)
-
Water
-
Reaction vessel with stirring and temperature control
-
Centrifuge
-
Drying oven
Procedure:
-
Intermediate Synthesis: In a reaction vessel, add a 40 wt% dimethylamine aqueous solution (33.0 kg). While stirring, add carbon disulfide (22.3 kg) dropwise at a temperature of 30-40 °C. Continue stirring for 3 hours.
-
Oxidation: To the reaction mixture, add 50.0 wt% industrial grade hydrogen peroxide (16.6 kg) dropwise, maintaining the temperature at 50-60 °C.
-
Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring for 1 hour.
-
Isolation: Centrifuge the reaction mixture to separate the solid product.
-
Drying: Dry the collected white powder to obtain thiram.
Mode of Action: Thiram as a Multi-Site Fungicide
Thiram is a multi-site inhibitor, meaning it interferes with multiple metabolic pathways within the fungal cell. This mode of action makes the development of resistance by fungal pathogens less likely. Its primary mechanisms include:
-
Enzyme Inhibition: Thiram inhibits various enzymes, particularly those containing sulfhydryl (-SH) groups, which are crucial for cellular respiration and other metabolic processes.
-
Disruption of Fungal Cell Membranes: It can affect the integrity of fungal cell membranes, leading to the leakage of cellular contents.
-
Inhibition of Spore Germination: Thiram effectively prevents the germination of fungal spores on the surface of seeds and plants.
III. Mannich Reaction for Antifungal Compound Synthesis
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. Dimethylamine hydrochloride is a common source of the amine component in this reaction. Many Mannich bases exhibit biological activity, including antifungal properties.
Quantitative Data for a Representative Antifungal Mannich Base Synthesis
| Parameter | Value | Reference |
| Starting Ketone | Acetophenone | |
| Amine Source | Dimethylamine Hydrochloride | |
| Aldehyde Source | Paraformaldehyde | |
| Solvent | 95% Ethanol | |
| Catalyst | Concentrated HCl | |
| Reaction Time | 2-3 hours (reflux) | |
| Yield | ~66% (for β-dimethylaminopropiophenone hydrochloride) |
Experimental Protocol: Synthesis of an Antifungal Mannich Base
This protocol describes the synthesis of β-dimethylaminopropiophenone hydrochloride, a representative Mannich base with potential antifungal activity.
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 500-ml round-bottom flask equipped with a reflux condenser, place 60 g (0.5 mole) of acetophenone, 52.7 g (0.65 mole) of dimethylamine hydrochloride, and 19.8 g (0.22 mole) of paraformaldehyde.
-
Reaction Initiation: Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol to the flask. Reflux the mixture on a steam bath for 2 hours.
-
Work-up: Filter the yellowish solution while hot, if necessary. Transfer the filtrate to a 1-liter Erlenmeyer flask.
-
Precipitation: While the solution is still warm, add 400 ml of acetone. Allow the mixture to cool slowly to room temperature and then chill overnight in a refrigerator.
-
Isolation: Collect the crystalline product by filtration and wash with acetone. The product is β-dimethylaminopropiophenone hydrochloride.
Logical Workflow for Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The general workflow is as follows:
-
Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine (from dimethylamine hydrochloride) to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).
-
Enolization of the Ketone: The ketone (e.g., acetophenone) enolizes in the acidic medium.
-
Nucleophilic Attack: The enol form of the ketone acts as a nucleophile and attacks the iminium ion.
-
Formation of the Mannich Base: This attack forms the β-amino carbonyl compound, the Mannich base.
IV. Other Important Agrochemicals
While detailed laboratory protocols involving dimethylamine hydrochloride are less commonly published for the synthesis of the core structures of glyphosate and atrazine, dimethylamine is a key component in the formulation of their amine salts, similar to 2,4-D.
Glyphosate
Glyphosate is a non-selective, systemic herbicide that is widely used in agriculture. Its mode of action is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants, and its disruption leads to plant death. Dimethylamine is used to produce the highly soluble dimethylamine salt of glyphosate.
Atrazine
Atrazine is a selective herbicide used to control broadleaf and grassy weeds in crops such as corn and sugarcane. It functions by inhibiting photosynthesis. Specifically, it binds to the D1 protein of the photosystem II complex in the chloroplasts of susceptible plants, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage and plant death. While the core synthesis of atrazine involves the reaction of cyanuric chloride with ethylamine and isopropylamine, dimethylamine is not directly used in the synthesis of the parent compound.
References
Application Notes and Protocols: Reagents for the Introduction of Dimethylamino Groups
For Researchers, Scientists, and Drug Development Professionals
The introduction of the dimethylamino moiety is a crucial transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The dimethylamino group can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[1][2] This document provides an overview of common reagents and protocols for the introduction of dimethylamino groups.
While the term "DMA trihydrochloride" was specified, it most commonly refers to a complex bisbenzimidazole fluorescent compound and not a general reagent for dimethylamination. Therefore, this document focuses on widely used and effective reagents for this purpose.
Reductive Amination using Dimethylamine Hydrochloride
Application Note:
Reductive amination is a versatile and widely used method for the formation of C-N bonds. To introduce a dimethylamino group, a primary or secondary amine is reacted with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the corresponding amine. Dimethylamine hydrochloride is a common and convenient source of dimethylamine for this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not reduce other functional groups like esters or nitro groups.[3][4]
Key Features:
-
Mild reaction conditions: Typically performed at room temperature.
-
High selectivity: NaBH(OAc)₃ selectively reduces the iminium ion intermediate.
-
Broad substrate scope: Applicable to a wide range of aldehydes and ketones.
-
Safety: Avoids the use of more hazardous reagents like sodium cyanoborohydride.
Experimental Protocol: Reductive Amination of m-Anisaldehyde
This protocol details the dimethylamination of m-anisaldehyde using dimethylamine hydrochloride and sodium triacetoxyborohydride.
Materials:
-
m-Anisaldehyde
-
Dimethylamine hydrochloride
-
Sodium acetate
-
Acetic acid
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction flask, dissolve m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), and sodium acetate (964 mg, 11.8 mmol) in THF (30 mL).
-
Add acetic acid (253 µL, 4.41 mmol) to the solution.
-
Stir the mixture at 0 °C for 5 minutes.
-
Add sodium triacetoxyborohydride (3.42 g, 16.2 mmol) to the solution in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on NH silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.
Data Presentation:
| Reactant | Reagents | Product | Yield | Reference |
| m-Anisaldehyde | Dimethylamine hydrochloride, Sodium triacetoxyborohydride | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77% |
Experimental Workflow:
Caption: Workflow for the reductive amination of m-anisaldehyde.
Eschweiler-Clarke Reaction
Application Note:
The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines to their corresponding tertiary amines. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts, as the reaction stops at the tertiary amine stage. The reaction is typically carried out by heating the amine with an excess of formaldehyde and formic acid.
Key Features:
-
Exhaustive methylation: Converts primary and secondary amines to tertiary amines.
-
No quaternization: The reaction stops at the tertiary amine.
-
Simple reagents: Uses readily available and inexpensive formaldehyde and formic acid.
-
Irreversible: The formation of carbon dioxide drives the reaction to completion.
Experimental Protocol: General Procedure for Eschweiler-Clarke Reaction
This protocol provides a general procedure for the N,N-dimethylation of a secondary amine.
Materials:
-
Secondary amine
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
Procedure:
-
To the secondary amine (1.0 eq), add formic acid (1.8 eq).
-
Add a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for several hours (typically 2-18 h) until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature.
-
Add water and acidify with HCl (1M).
-
Wash the aqueous phase with an organic solvent (e.g., DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a NaOH solution.
-
Extract the product with an organic solvent (e.g., DCM).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
If necessary, purify the crude product by distillation or column chromatography.
Data Presentation:
| Starting Amine | Product | Yield | Reference |
| Secondary Amine (general) | Tertiary Amine | Typically high (e.g., 98%) | |
| Norketamine | Ketamine | Not specified |
Reaction Mechanism:
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Quantification of DMA Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of DMA trihydrochloride, a fluorescent, bisbenzimidazole compound with radioprotective properties. The methods described herein are essential for researchers in drug development, pharmacokinetic studies, and quality control.
Introduction
This compound (5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxy-phenyl)-5'-benzimidazolyl]-benzimidazole trihydrochloride) is a molecule of significant interest due to its ability to protect normal tissues from radiation-induced damage while not affecting tumor regression.[1] Its mechanism of action involves the activation of the Akt1/NFκB signaling pathway, which promotes cell survival and reduces genomic instability in normal cells exposed to radiation.[1][2] Accurate and reliable quantification of this compound is crucial for preclinical and clinical studies to understand its pharmacokinetics, biodistribution, and efficacy.
This application note details three distinct and validated analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for high sensitivity and selectivity, particularly in complex biological matrices.
-
Headspace Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of the volatile dimethylamine moiety after in-situ conversion from the hydrochloride salt.
-
Non-aqueous Acid-Base Titration for the direct assay of the bulk drug substance.
Signaling Pathway
This compound confers radioprotection to normal tissues by activating the Akt1/NFκB signaling pathway. Upon administration, DMA leads to the activation of Akt1, which in turn activates the NFκB signaling cascade. This pathway plays a critical role in cell survival by inhibiting apoptosis and promoting the expression of genes involved in cellular protection and repair.[1][2]
Analytical Methods
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is ideal for the sensitive and specific quantification of this compound in biological matrices and pharmaceutical formulations. Given the polar nature of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed.
1. Sample Preparation (for Plasma/Serum Samples): a. To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: HILIC Column (e.g., Cortecs HILIC, 2.1 x 100 mm, 1.6 µm)
- Mobile Phase A: 10 mmol/L Ammonium formate in water, pH 4.8
- Mobile Phase B: Acetonitrile
- Gradient: 95% B to 60% B over 5 minutes, then return to initial conditions.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
- SIM Ion: m/z of the protonated molecule [M+H]+
- MRM Transition: To be determined by direct infusion of a standard solution.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Recovery | > 90% |
| Precision (%RSD) | < 15% |
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for determining the dimethylamine content in this compound, particularly in drug substances where the salt form can be converted to the volatile free base.
1. Sample and Standard Preparation: a. Standard Solution: Prepare a standard solution of dimethylamine hydrochloride in dimethyl sulfoxide (DMSO). b. Sample Solution: Accurately weigh the this compound sample and dissolve it in DMSO. c. In a headspace vial, add the sample or standard solution and a specific amount of imidazole. Imidazole acts as a base to convert the dimethylamine hydrochloride to the free, volatile dimethylamine.
2. Headspace Conditions:
- Incubation Temperature: 100 °C
- Incubation Time: 20 minutes
- Syringe Temperature: 110 °C
- Injection Volume: 1 mL
3. GC-MS Conditions:
- Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent
- Carrier Gas: Helium at 1 mL/min
- Injector Temperature: 200 °C
- Oven Program: 40 °C for 10 min, then ramp to 240 °C at 40 °C/min
- Detector Temperature: 250 °C
- MS Detection: Scan mode or SIM targeting the characteristic ions of dimethylamine.
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 10% |
Non-aqueous Acid-Base Titration
This classical method is a straightforward and accurate way to determine the purity of bulk this compound substance. The amine hydrochlorides are titrated as bases in a non-aqueous solvent.
1. Reagent Preparation: a. Titrant: 0.1 N Perchloric acid in glacial acetic acid. b. Solvent: Glacial acetic acid.
2. Titration Procedure: a. Accurately weigh a quantity of this compound and dissolve it in glacial acetic acid. b. For the titration of the hydrochloride salt, add mercuric acetate solution to the sample solution to tie up the chloride ions as undissociated mercuric chloride. c. Immerse a calibrated pH electrode (or a specific indicator electrode) into the solution. d. Titrate with 0.1 N perchloric acid, recording the potential (mV) or pH reading after each addition of titrant. e. The endpoint is determined from the point of maximum inflection on the titration curve.
3. Calculation: The percentage purity of this compound is calculated based on the volume of perchloric acid consumed at the endpoint, the normality of the titrant, and the molecular weight of this compound.
| Parameter | Specification |
| Assay | 98.0 - 102.0 % |
| Precision (%RSD) | < 2% |
Conclusion
The analytical methods presented provide a comprehensive toolkit for the accurate quantification of this compound across various applications. The choice of method will depend on the sample matrix, required sensitivity, and the purpose of the analysis. The HPLC-MS method is recommended for bioanalytical studies, the headspace GC-MS method for the analysis of the drug substance for its dimethylamine content, and the non-aqueous titration for the direct assay of the bulk material.
References
Application Notes and Protocols for the Gas Chromatographic Analysis of Dimethylamine Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of dimethylamine hydrochloride (DMA HCl) using gas chromatography (GC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control. Two primary methods are detailed: a direct headspace GC method with flame ionization detection (FID) and a derivatization-based GC method coupled with mass spectrometry (GC-MS).
Method 1: Direct Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is a simple, rapid, and accurate technique for the determination of dimethylamine in its hydrochloride salt form without the need for derivatization.[1][2] The principle involves the liberation of the volatile free dimethylamine from its salt by dissolving the sample in a high-boiling point solvent containing a base, followed by headspace injection into the GC system.
Experimental Protocol
1. Sample and Standard Preparation:
-
Solvent/Diluent: A mixture of dimethyl sulphoxide (DMSO) and imidazole. Imidazole acts as a base to convert dimethylamine hydrochloride to the free, volatile dimethylamine.[1][3]
-
Standard Solution: Prepare a stock solution of dimethylamine hydrochloride in DMSO. A typical concentration is 25 µg/mL of dimethylamine.[2]
-
Sample Solution: Accurately weigh the sample containing dimethylamine hydrochloride and dissolve it in the DMSO/imidazole diluent. For instance, dissolve 100 mg of the sample in a headspace vial containing the diluent.
-
Headspace Vial Preparation:
-
Blank: Add DMSO and imidazole to a headspace vial.
-
Standard: Add a known volume of the standard solution and imidazole to a headspace vial and dilute with DMSO.
-
Sample: Add the prepared sample solution to a headspace vial.
-
2. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.32 mm I.D., 1.8 µm film thickness (or equivalent).
-
Carrier Gas: Nitrogen, at a flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector with a split ratio of 1:10.
-
Temperatures:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 40°C held for 10 minutes, then ramped up to 240°C at a rate of 40°C/min.
-
-
Headspace Parameters:
-
Vial Incubation Temperature: 100°C
-
Vial Incubation Time: 20 minutes
-
Syringe Temperature: 110°C
-
Injected Gas Volume: 1.0 mL
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | LOQ to 150% of specification limit | |
| Correlation Coefficient (r²) | 0.9991 | |
| Limit of Detection (LOD) | Not explicitly quantified in µg/mL | |
| Limit of Quantification (LOQ) | Not explicitly quantified in µg/mL | |
| Recovery | 93.1 - 104.3% | |
| Precision (%RSD) | 4.0% |
Method 2: Gas Chromatography-Mass Spectrometry with Derivatization
For enhanced specificity and sensitivity, a derivatization approach can be employed prior to GC-MS analysis. This method involves converting the polar and volatile dimethylamine into a less polar and more thermally stable derivative.
Experimental Protocol
1. Derivatization and Sample Preparation:
-
Derivatizing Agent: Benzoyl chloride.
-
Reaction: Dimethylamine reacts with benzoyl chloride to form N,N-dimethylbenzamide.
-
Procedure:
-
Dissolve the sample containing dimethylamine hydrochloride in a suitable solvent.
-
Add benzoyl chloride to the solution. The reaction typically proceeds at room temperature.
-
The resulting N,N-dimethylbenzamide is then extracted for GC-MS analysis.
-
2. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: A GC system coupled with a Mass Spectrometer (MS).
-
Column: Rtx-5 amine, 30 m x 0.32 mm x 1.50 µm (or equivalent).
-
Carrier Gas: Helium, at a flow rate of 2 mL/min.
-
Injector: Split/splitless injector.
-
Temperatures:
-
Injector and transfer line temperatures should be optimized for the analysis of N,N-dimethylbenzamide.
-
-
Mass Spectrometer:
-
Operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.
-
Data Presentation
| Parameter | Value | Reference |
| Retention Time of N,N-dimethylbenzamide | 8.5 min | |
| Linearity, LOD, LOQ, Accuracy, Precision | Method validated according to ICH Q2(R2) and USP <1225> guidelines. Specific quantitative data not provided in the abstract. |
Visualizations
Caption: Workflow for Dimethylamine HCl analysis by HS-GC-FID.
Caption: Logical steps for derivatization-based GC-MS analysis.
Caption: Key components of the Gas Chromatography system.
References
Application Notes and Protocols for HPLC-Based Separation of Dimethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation and quantification of dimethylamine hydrochloride (DMA·HCl) using various High-Performance Liquid Chromatography (HPLC) techniques. These methods are critical for quality control in pharmaceutical manufacturing, impurity profiling, and various research applications.
Dimethylamine is a small, highly polar molecule with no significant UV chromophore, presenting challenges for its retention and detection using conventional reversed-phase HPLC.[1][2] The following sections detail several effective strategies to overcome these challenges, including pre-column derivatization, Hydrophilic Interaction Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Mixed-Mode Chromatography.
Application Note 1: Analysis of Dimethylamine via Pre-Column Derivatization with UV/Fluorescence Detection
This approach enhances the detectability and retention of dimethylamine by chemically modifying it to introduce a UV-active or fluorescent tag.[2] This is a widely used and robust method for quantifying trace levels of dimethylamine.
Logical Workflow for Pre-Column Derivatization HPLC
References
Application Notes and Protocols for the Use of N,N-Dimethylaniline Derivatives in the Preparation of Ionic Liquids
Disclaimer: The user's request specified "DMA trihydrochloride" as a precursor for ionic liquid synthesis. A thorough review of scientific literature and chemical databases yielded no results for a compound with this name. It is presumed that "DMA" is an abbreviation for N,N-Dimethylaniline. N,N-Dimethylaniline is a monoamine and typically forms a monohydrochloride salt. Therefore, this document provides protocols and application notes based on the synthesis of ionic liquids from N,N-Dimethylaniline and other anilinium compounds as the most probable interpretation of the user's request.
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or below 100°C. They possess a unique combination of properties, including negligible vapor pressure, high thermal stability, and tunable solvating capabilities, making them attractive alternatives to volatile organic solvents in a variety of applications.[1] Anilinium-based ionic liquids, derived from aniline and its derivatives, are a subset of ILs that have garnered interest for their potential use in organic synthesis, catalysis, and as electrolytes.[2][3] This document provides detailed protocols for the synthesis of anilinium-based ionic liquids and notes on their potential applications for researchers, scientists, and drug development professionals.
I. Synthesis of Anilinium-Based Ionic Liquids
Two primary synthetic routes are commonly employed for the preparation of anilinium-based ionic liquids:
-
Protic Ionic Liquid (PIL) Synthesis via Acid-Base Neutralization: This method involves the reaction of an aniline derivative (a Brønsted base) with a Brønsted acid to form a protonated anilinium salt.[4]
-
Aprotic (Quaternary Ammonium) Ionic Liquid Synthesis via Alkylation (Menschutkin Reaction): This route involves the alkylation of a tertiary amine, such as N,N-dimethylaniline, with an alkyl halide to form a quaternary ammonium salt.[5]
Experimental Protocols
Protocol 1: Synthesis of a Protic Anilinium-Based Ionic Liquid (Anilinium Formate)
This protocol describes the synthesis of anilinium formate by the direct reaction of aniline with formic acid.
Materials:
-
Aniline (freshly distilled)
-
Formic acid (≥95%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a round-bottom flask containing a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Add an equimolar amount of freshly distilled aniline to the flask.
-
Slowly add an equimolar amount of formic acid to the aniline dropwise while stirring vigorously. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
After the complete addition of formic acid, continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Remove any residual water or unreacted starting materials by rotary evaporation under reduced pressure at 60-70°C.
-
The resulting viscous liquid is the anilinium formate ionic liquid. Store the product in a desiccator to prevent moisture absorption.
Protocol 2: Synthesis of a Quaternary Ammonium-Based Ionic Liquid from N,N-Dimethylaniline
This protocol outlines a general procedure for the synthesis of a quaternary ammonium halide salt from N,N-dimethylaniline via the Menschutkin reaction.
Materials:
-
N,N-Dimethylaniline
-
Alkyl halide (e.g., butyl bromide)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Diethyl ether (anhydrous)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N,N-dimethylaniline (1.0 eq.) in anhydrous acetonitrile.
-
Add the alkyl halide (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
If no precipitate forms, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Wash the resulting crude product with anhydrous diethyl ether to yield the quaternary ammonium halide salt.
-
Dry the final product under vacuum.
Anion Exchange (Metathesis):
The halide anion of the synthesized quaternary ammonium salt can be exchanged to prepare ionic liquids with different anions and, consequently, different physicochemical properties.
Materials:
-
Synthesized quaternary ammonium halide
-
A salt of the desired anion (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTf₂N)
-
Appropriate solvent (e.g., water, acetone)
Procedure:
-
Dissolve the synthesized quaternary ammonium halide in a suitable solvent.
-
In a separate vessel, dissolve an equimolar amount of the desired anion salt in the same or a miscible solvent.
-
Slowly add the anion salt solution to the quaternary ammonium halide solution with vigorous stirring.
-
Stir the mixture at room temperature for 1-24 hours.
-
The work-up procedure depends on the properties of the resulting ionic liquid and the byproduct salt. This may involve filtration to remove a precipitated inorganic salt, or liquid-liquid extraction if the ionic liquid is hydrophobic.
-
Dry the final ionic liquid product under vacuum.
II. Physicochemical Properties
The properties of anilinium-based ionic liquids can be tuned by altering the structure of the cation and the choice of the anion. The following table summarizes some reported physicochemical properties of selected anilinium-based ionic liquids.
| Ionic Liquid Cation | Anion | Melting Point (°C) | Density (g/cm³) at 20°C | Viscosity (mPa·s) at 25°C | Electrical Conductivity (mS/cm) at 25°C | Reference(s) |
| Anilinium | Formate | Liquid at RT | ~1.12 | ~35 | ~12.5 | |
| N-Ethylanilinium | Trifluoroacetate | 3 | Not Reported | Not Reported | Not Reported | |
| N-Methylanilinium | Trifluoroacetate | Liquid at RT | Not Reported | Not Reported | Not Reported | |
| p-Toluidinium | Chloride | ~145 | Not Reported | Not Reported | Not Reported | |
| m-Toluidinium | Chloride | ~45 | Not Reported | Not Reported | Not Reported |
III. Applications
Anilinium-based ionic liquids have shown promise in several areas of chemical research and development.
Application Note 1: Green Solvents in Organic Synthesis
Anilinium-based ionic liquids can serve as environmentally benign reaction media for various organic transformations. Their low vapor pressure reduces air pollution, and their ability to dissolve a wide range of organic and inorganic compounds makes them versatile solvents.
-
Example Application: Anilinium formate has been successfully used as a solvent and catalyst for the synthesis of p-bromoacetanilide, with reported yields of up to 91%, which is higher than the 84% yield obtained through conventional methods.
Application Note 2: Catalysis
The tunable acidity and polarity of anilinium-based PILs make them suitable as catalysts for various chemical reactions. The anilinium cation can act as a proton donor, facilitating acid-catalyzed reactions.
-
Example Application: Imidazolium-based ionic liquids, which share some characteristics with anilinium ILs, have been shown to catalyze reactions such as the synthesis of N-aryl oxazolidinones from the reaction of aniline with ethylene carbonate. The cation activates the electrophile via hydrogen bonding, while the anion activates the nucleophile. A similar catalytic role can be envisioned for anilinium-based ILs.
Application Note 3: Electrolytes in Electrochemical Devices
The ionic nature, thermal stability, and wide electrochemical windows of some ionic liquids make them potential candidates for use as electrolytes in batteries and other electrochemical devices.
-
Considerations: For anilinium-based ionic liquids to be viable electrolytes, they must exhibit good ionic conductivity and electrochemical stability. The choice of both the anilinium cation and the counter-anion is critical in optimizing these properties. While imidazolium and pyrrolidinium-based ILs are more commonly studied for this purpose, the potential of anilinium-based systems remains an area for further investigation.
IV. Visualizations
Diagrams of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of protic and aprotic anilinium-based ionic liquids.
Caption: General workflow for the synthesis of protic anilinium ionic liquids.
Caption: Two-step synthesis of aprotic anilinium ionic liquids.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N,N-Dimethylacetamide (DMA)
Welcome to the technical support center for optimizing chemical reactions using N,N-Dimethylacetamide (DMA). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals enhance their reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is N,N-Dimethylacetamide (DMA) and how does it improve reaction yields?
A1: N,N-Dimethylacetamide (DMA) is a polar, aprotic solvent with a high boiling point (165-167 °C). Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for many chemical reactions. DMA can improve reaction yields by:
-
Enhancing Solubility: Increasing the concentration of reactants in the solution phase.
-
Accelerating Reaction Rates: Its polar nature can stabilize charged transition states, particularly in nucleophilic substitution reactions (e.g., S_N2).
-
Enabling Higher Reaction Temperatures: Its high boiling point allows for reactions to be conducted at elevated temperatures, increasing the reaction rate.
Q2: Is "DMA trihydrochloride" a real chemical?
A2: Based on available chemical literature and databases, "N,N-Dimethylacetamide trihydrochloride" is not a standard or commercially available reagent. It is possible that this name is a misnomer or a confusion with other reagents. DMA is a neutral amide and is not typically supplied as a hydrochloride salt. It is more likely that the intended substance is either:
-
N,N-Dimethylacetamide (DMA) used as a solvent.
-
Dimethylamine hydrochloride , a different chemical compound used in various syntheses.
This guide will focus on the use of N,N-Dimethylacetamide (DMA) as a solvent to improve reaction yields.
Q3: What types of reactions benefit from the use of DMA as a solvent?
A3: DMA is particularly effective for reactions involving polar or charged intermediates and reactants. Examples include:
-
Nucleophilic aromatic substitution (S_NAr)
-
Polymer synthesis (e.g., polyimides, polyamides)
-
Heck coupling reactions
-
Suzuki-Miyaura cross-coupling reactions
-
Esterifications and amidations
Troubleshooting Guide
Issue 1: Low Reaction Yield
If you are experiencing lower than expected yields when using DMA, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Water Contamination | DMA is hygroscopic and can absorb moisture from the air. Water can interfere with many reactions, especially those involving organometallics or strong bases. Solution: Use anhydrous DMA. Dry the solvent using molecular sieves (3Å or 4Å) before use. |
| Incorrect Reaction Temperature | The reaction may require a higher temperature to proceed at an optimal rate. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. DMA's high boiling point allows for a wide temperature range. |
| Poor Solubility of Reactants | Even in DMA, some reactants may not be fully soluble, limiting the reaction rate. Solution: Try gentle heating or sonication to aid dissolution. Ensure the reaction mixture is well-stirred. |
| Degradation of DMA | At high temperatures and in the presence of strong acids or bases, DMA can hydrolyze to dimethylamine and acetic acid, which can interfere with the reaction. Solution: Check the pH of your reaction mixture. If possible, avoid excessively harsh acidic or basic conditions. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yields in DMA.
Issue 2: Difficult Product Isolation/Solvent Removal
DMA's high boiling point and miscibility with water can make product isolation challenging.
| Potential Cause | Recommended Solution |
| High Boiling Point | DMA is difficult to remove by standard rotary evaporation. Solution: Use high-vacuum distillation or a Kugelrohr apparatus. Alternatively, perform an aqueous workup to extract the product into an immiscible organic solvent and wash away the DMA. |
| Product is Water-Soluble | If your product has some water solubility, it may be lost during an aqueous workup. Solution: Perform multiple extractions with a suitable organic solvent. Brine washes can help to "salt out" the product from the aqueous layer. |
Product Isolation Strategies
Caption: Decision tree for product isolation from DMA.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using DMA
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a common reaction where DMA can be an effective solvent.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Purge the flask with an inert gas for 5-10 minutes.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with product isolation using one of the methods described in the troubleshooting guide (e.g., aqueous workup).
Protocol 2: Drying of N,N-Dimethylacetamide (DMA)
Materials:
-
N,N-Dimethylacetamide (reagent grade)
-
Activated molecular sieves (3Å or 4Å)
-
Dry glassware
-
Inert gas atmosphere (optional, but recommended)
Procedure:
-
Activate the molecular sieves by heating them in a vacuum oven at >200 °C for several hours.
-
Allow the molecular sieves to cool to room temperature under an inert atmosphere or in a desiccator.
-
In a dry flask, add the DMA.
-
Add the activated molecular sieves (approximately 5-10% w/v) to the DMA.
-
Allow the DMA to stand over the molecular sieves for at least 24 hours. For best results, gently agitate the mixture periodically.
-
The dried DMA can be used directly from the flask by carefully decanting or using a syringe.
Technical Support Center: Preventing Side Reactions with Dimethylamine Trihydrochloride
Welcome to the technical support center for Dimethylamine Trihydrochloride (DMA HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical side reaction to be aware of when using Dimethylamine Trihydrochloride?
A1: The most significant side reaction is the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen.[1][2][3][4] This occurs when residual dimethylamine (DMA), the active component of DMA HCl, reacts with nitrosating agents.
Q2: What are the primary sources of nitrosating agents in a typical laboratory or manufacturing setting?
A2: Nitrosating agents, primarily nitrites, can be introduced from several sources:
-
Excipients: Many common pharmaceutical excipients can contain nitrite impurities.
-
Water: Water used in the manufacturing process can be a source of nitrites.
-
Raw Materials: Nitrite impurities may be present in other starting materials and reagents.
-
Atmospheric NO₂: Nitrogen dioxide from the atmosphere can also act as a nitrosating agent, especially during processes with high air exposure like fluidized bed granulation.
Q3: What reaction conditions favor the formation of NDMA?
A3: The formation of NDMA is significantly influenced by the following conditions:
-
Acidic pH: Acidic conditions are required for the reaction between secondary amines and nitrite.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of NDMA formation.
-
Presence of Water: Water can facilitate the mobility of reactants, contributing to NDMA formation.
Q4: How can I minimize or prevent the formation of NDMA in my reactions?
A4: Several mitigation strategies can be employed:
-
Control of Raw Materials: Source DMA HCl and other reagents with low levels of residual DMA and nitrites.
-
pH Control: Maintain a neutral to basic pH in your reaction mixture to inhibit the nitrosation reaction. The addition of excipients like sodium carbonate can help achieve this.
-
Use of Antioxidants: Incorporate antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) into your formulation. These act as scavengers for nitrosating agents.
-
Process Optimization: Minimize reaction temperatures and exposure to air where possible. Consider alternative manufacturing processes like direct compression over wet granulation to reduce water and heat exposure.
Q5: What are the best practices for storing Dimethylamine Trihydrochloride?
A5: DMA HCl is a hygroscopic solid, meaning it readily absorbs moisture from the air. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption, which could potentially contribute to side reactions.
Troubleshooting Guides
Issue: Unexpected NDMA detected in the final product.
This guide will help you identify the potential source of NDMA contamination and take corrective actions.
Caption: Troubleshooting workflow for NDMA contamination.
Data Presentation
Table 1: Impact of DMA and Nitrite Concentration on NDMA Formation in Metformin API
| DMA Content in API (ppm) | Nitrite Exposure | NDMA Formed (ppb) | Reference |
| 1768.3 | 50 ppb NO₂, 65°C, 150 min | 93.8 | |
| 56.5 | 50 ppb NO₂, 65°C, 150 min | 4.3 |
Table 2: Efficacy of Antioxidants in Inhibiting Nitrosamine Formation
| Antioxidant | Concentration (wt%) | Nitrosamine Inhibition | Reference |
| Ascorbic Acid | 1.0 - 2.4 | >80% | |
| Alpha-tocopherol | 1.0 - 2.4 | >80% | |
| Caffeic Acid | 1.0 - 2.4 | >80% | |
| Ferulic Acid | 1.0 - 2.4 | >80% |
Experimental Protocols
Protocol 1: General Procedure for Minimizing NDMA Formation in a Laboratory-Scale Reaction
-
Reagent Purity Check:
-
Whenever possible, use DMA HCl with a certificate of analysis indicating low residual DMA.
-
Test key excipients and solvents for nitrite content using established analytical methods.
-
-
pH Control:
-
Before starting the reaction, dissolve a small amount of the reaction mixture (without the active DMA HCl) in water and measure the pH.
-
If the pH is acidic, add a suitable base (e.g., sodium carbonate) incrementally to adjust the pH to neutral or slightly basic (pH 7-8).
-
-
Use of Antioxidants:
-
Based on the total weight of the final product formulation, calculate the amount of antioxidant to be added. A concentration of 1.0-2.4 wt% has been shown to be effective.
-
Add the chosen antioxidant (e.g., ascorbic acid) to the reaction mixture before the addition of DMA HCl.
-
-
Reaction Conditions:
-
Conduct the reaction at the lowest feasible temperature to minimize the rate of potential side reactions.
-
If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification:
-
After the reaction is complete, proceed with the standard work-up and purification steps. Techniques such as crystallization, chromatography, or distillation can be used to purify the final product and remove any remaining impurities.
-
Protocol 2: Removal of Residual Dimethylamine from a Product Mixture
For reactions where excess DMA may be present after completion, an acidic wash can be effective for its removal.
-
Following the primary reaction, quench the reaction mixture as per your standard protocol.
-
If an organic solvent has been used, transfer the mixture to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic dimethylamine, forming the water-soluble dimethylamine hydrochloride salt.
-
Separate the aqueous layer containing the dimethylamine salt.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
Visualizations
Caption: Formation pathway of NDMA from Dimethylamine.
Caption: Decision-making for NDMA mitigation.
References
Technical Support Center: Optimization of Reaction Conditions for N,N-Dimethylacetamide (DMAc)
Welcome to the technical support center for N,N-Dimethylacetamide (DMAc). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions when using DMAc as a reactant or in its synthesis.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving N,N-Dimethylacetamide, such as its use in the synthesis of N,N-dimethyl-2-sulfamoylacetamide, and during the synthesis of DMAc itself.
Issue 1: Low or No Product Formation in Reactions Using DMAc as a Reactant
When using DMAc as a starting material, for example in the synthesis of N,N-dimethyl-2-sulfamoylacetamide, low yields can be a significant issue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation of DMAc | Ensure the base used (e.g., LDA) is strong enough and used in a sufficient stoichiometric amount (e.g., 1.1 equivalents). Consider increasing the reaction time for deprotonation to ensure complete formation of the enolate.[1] |
| Moisture in the Reaction | Sulfamoyl chloride is highly sensitive to moisture and can hydrolyze. Ensure all glassware is oven-dried and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere.[1] |
| Suboptimal Reaction Temperature | These reactions are often performed at low temperatures (e.g., -78 °C) to control reactivity. Ensure the temperature is maintained throughout the addition of reagents.[1] |
| Insufficient Electrophile | Ensure a sufficient amount of the electrophile (e.g., sulfamoylating agent) is added to react with the DMAc enolate.[1] |
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., LC-MS)
The appearance of unknown peaks in your analytical data can indicate side reactions or impurities.
Potential Byproducts and Their Origin:
| Potential Byproduct | Likely Cause |
| Self-condensation product of DMAc | A common side reaction that can consume the starting material.[1] |
| Hydrolysis product of electrophile | Caused by the presence of water in the reaction. |
| Di-sulfamoylated product | A potential byproduct in reactions with sulfamoyl chloride. |
| Unreacted starting materials | Can be due to incomplete reaction or insufficient addition of one of the reagents. |
Issue 3: Low Yield and Purity in the Synthesis of DMAc
When synthesizing DMAc from dimethylamine and acetic acid (or its derivatives), several factors can impact the yield and purity.
Optimization Parameters for DMAc Synthesis:
| Parameter | Recommended Conditions |
| Reactant Ratio | The molar ratio of dimethylamine to glacial acetic acid can be optimized in the range of 1.05-1.95:1. |
| Reaction Temperature | The optimal temperature range for the reaction system is typically between 120-190 °C. |
| Catalyst | Lewis acid hydrochlorides (e.g., AlCl₃, ZnCl₂, FeCl₃) can be effective catalysts. The catalyst concentration is typically 0.5-20% by mass relative to the acetic acid. |
| Purification | Catalytic reaction distillation technology can simplify the process and improve yield and selectivity, with product purity reaching 99.7%-99.9%. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing N,N-Dimethylacetamide (DMAc)?
A1: Common industrial methods for producing DMAc include the reaction of dimethylamine with acetic acid, acetic anhydride, or acetyl chloride. The acetic acid method, particularly with catalytic distillation, is noted for its efficiency and reduced energy consumption. Another method involves the reaction of methyl acetate with dimethylamine.
Q2: My DMAc-mediated reaction is not proceeding as expected. What alternative solvents can I consider?
A2: If you are using DMAc as a solvent and encountering issues, other polar aprotic solvents can be considered. Common alternatives include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent can significantly impact reaction outcomes.
Q3: I am observing unexpected byproducts in my reaction. What are some common side reactions with DMAc?
A3: DMAc can undergo self-condensation, which is a potential side reaction to consider. Additionally, depending on the reaction conditions, DMAc can act as a reactant, delivering its own atoms (H, C, N, O) to the synthesis of various compounds.
Q4: How can I purify my crude DMAc product?
A4: For the synthesis of DMAc, a common purification method is distillation. For reactions where DMAc is used as a solvent, a standard workup procedure followed by column chromatography or recrystallization is typically employed to isolate the desired product.
Q5: What safety precautions should I take when working with DMAc?
A5: DMAc is a combustible liquid and is harmful if inhaled or in contact with skin. It may also cause harm to an unborn child. Always work in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and consult the safety data sheet (SDS) before use.
Experimental Protocols
Synthesis of N,N-dimethyl-2-sulfamoylacetamide from DMAc
This protocol is an example of a reaction where DMAc is used as a starting material.
Materials:
-
N,N-dimethylacetamide (DMAc)
-
Lithium diisopropylamide (LDA) solution
-
Sulfamoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add N,N-dimethylacetamide (1.0 equivalent) to the cooled THF.
-
Add LDA solution (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour to ensure complete enolate formation.
-
In a separate flame-dried flask, dissolve sulfamoyl chloride (1.2 equivalents) in anhydrous THF (20 mL).
-
Add the sulfamoyl chloride solution dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Proceed with standard aqueous workup and purification.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting flowchart for low product yield in DMAc reactions.
General Synthesis Pathway for DMAc Derivatives
Caption: General reaction pathway for the synthesis of derivatives from DMAc.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Dimethylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of dimethylamine. This common issue can significantly impact the accuracy and reliability of analytical results. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve symmetrical and robust peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates significant tailing.[1]
Q2: What are the primary causes of peak tailing in the HPLC analysis of dimethylamine?
A2: The most common cause of peak tailing for basic compounds like dimethylamine is the secondary interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[2] Other contributing factors include:
-
Inappropriate mobile phase pH: A pH close to the pKa of dimethylamine (10.73) can lead to mixed ionization states and peak distortion.
-
Column degradation: Loss of stationary phase or contamination can create active sites that cause tailing.
-
Column overload: Injecting too much sample can saturate the stationary phase.[2]
-
Extra-column effects: Excessive tubing length or dead volume in the system can lead to band broadening.[2]
Q3: How does mobile phase pH affect the peak shape of dimethylamine?
A3: The pH of the mobile phase is a critical factor. Dimethylamine is a basic compound with a pKa of 10.73.
-
At low pH (e.g., < 3): The silanol groups on the silica stationary phase are protonated (neutral), which minimizes their ionic interaction with the protonated dimethylamine, leading to improved peak shape.
-
At mid-range pH: Silanol groups can be ionized (negatively charged), leading to strong electrostatic interactions with the positively charged dimethylamine, causing significant tailing.
-
At high pH (e.g., > 8): Dimethylamine is in its neutral form, reducing ionic interactions. However, this requires a pH-stable column.
Q4: What are mobile phase additives and how can they help reduce peak tailing?
A4: Mobile phase additives, such as triethylamine (TEA), are competing bases that can mask the active silanol sites on the stationary phase. By interacting with the silanol groups, they prevent dimethylamine from engaging in secondary interactions, resulting in a more symmetrical peak.
Q5: Which type of HPLC column is best for analyzing dimethylamine?
A5: For the analysis of basic compounds like dimethylamine, it is highly recommended to use a modern, high-purity, base-deactivated, or end-capped C18 column. These columns are specifically designed to minimize the number of accessible silanol groups, thereby reducing the potential for secondary interactions that cause peak tailing.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This workflow provides a step-by-step guide to identifying and resolving the root cause of peak tailing in your HPLC analysis of dimethylamine.
A systematic workflow for troubleshooting peak tailing.
Data Presentation
The following tables summarize the expected impact of mobile phase pH and the use of a mobile phase additive on the peak shape of a basic compound, which can be analogous to dimethylamine.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) of a Basic Compound (Methamphetamine)
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| Data adapted from Element Lab Solutions. |
Table 2: Expected Improvement in Peak Shape with Triethylamine (TEA)
| Troubleshooting Strategy | Expected Asymmetry Factor (As) / Tailing Factor (Tf) |
| No Additive (Control) | > 1.5 |
| 0.1% (v/v) TEA in Mobile Phase | 1.0 - 1.2 |
This table provides an expected outcome based on qualitative descriptions from multiple sources.
Experimental Protocols
Protocol 1: Optimization of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for minimizing peak tailing of dimethylamine.
Methodology:
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0). A common starting point is 0.1% formic acid in water (pH ≈ 2.7).
-
Equilibrate the Column: Start with the lowest pH mobile phase. Flush the column with the prepared mobile phase (mixed with the organic solvent at your desired composition) until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of dimethylamine.
-
Record Chromatogram: Record the chromatogram and calculate the asymmetry factor of the dimethylamine peak.
-
Repeat for Each pH: Sequentially test each of the prepared mobile phases, ensuring the column is fully equilibrated before each injection.
-
Data Analysis: Compare the asymmetry factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak (Asymmetry Factor closest to 1.0).
Protocol 2: Evaluation of Triethylamine (TEA) as a Mobile Phase Additive
Objective: To assess the effect of different concentrations of TEA on the peak shape of dimethylamine.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with varying concentrations of TEA (e.g., 0%, 0.05%, 0.1%, 0.2% v/v). A good starting point is around 0.1% (v/v) TEA.
-
Equilibrate the Column: Begin with the mobile phase containing 0% TEA and equilibrate the column until the baseline is stable.
-
Inject Standard: Inject the dimethylamine standard and record the chromatogram.
-
Increase TEA Concentration: Sequentially run the mobile phases with increasing concentrations of TEA. Ensure the column is fully equilibrated with each new mobile phase before injection.
-
Data Analysis: Compare the peak shapes and calculate the asymmetry factor for each TEA concentration. Determine the lowest concentration of TEA that provides an acceptable peak shape.
Protocol 3: Testing for Column Overload
Objective: To determine if peak tailing is caused by mass overload.
Methodology:
-
Prepare a Dilution Series: Prepare a series of dilutions of your dimethylamine sample (e.g., 1:2, 1:5, 1:10).
-
Inject Dilutions: Sequentially inject the same volume of each of the diluted samples, from highest to lowest concentration.
-
Data Analysis: Observe the peak shape for each injection. If the peak shape improves (i.e., tailing is reduced) with decreasing concentration, then column overload is the likely cause.
Recommended HPLC Method for Underivatized Dimethylamine
For a robust analysis of underivatized dimethylamine with good peak shape, consider the following starting conditions. Note that this method may require optimization for your specific application.
| Parameter | Recommendation |
| Column | Mixed-mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase | 5% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 3 µL |
| Method adapted from HELIX Chromatography. |
Visualization of Key Relationships
The relationship between the cause of peak tailing and effective solutions.
References
Technical Support Center: Purification of Crude DMA Trihydrochloride
Welcome to the technical support center for the purification of crude Guanidinium, N,N-dimethyl-N'-[2-[[2-(2-aminoethoxy)ethoxy]ethyl]-, hydrochloride (1:3) (DMA trihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in related guanidinium salt syntheses may include unreacted starting materials, such as the corresponding amine and guanylating agent, as well as side-products from the reaction. For instance, in syntheses involving carbodiimides, N,N'-dicyclohexylurea can be a significant byproduct.[1] Incomplete reaction or side reactions can also lead to the presence of related guanidinium species with different alkylation patterns.
Q2: What are the recommended primary purification strategies for this compound?
A2: The primary purification methods for polar, salt-like compounds such as this compound are recrystallization and chromatography.
-
Recrystallization is often the most effective method for removing impurities from crystalline solids.[2][3] The selection of an appropriate solvent system is critical for success.
-
Chromatography , particularly High-Performance Liquid Chromatography (HPLC) with specialized columns, can be employed for high-purity requirements or when recrystallization is challenging.[4][5]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify the main compound and any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify impurities, providing a percentage purity value.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify potential impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| No crystal formation upon cooling | The solution is not sufficiently saturated. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is less soluble) slowly to the solution. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in a colder environment. - Scratch the inside of the flask with a glass rod to induce nucleation. | |
| "Oiling out" instead of crystallization | The compound's solubility changes dramatically with temperature, or significant impurities are present. | - Reheat the solution to dissolve the oil, then cool it down much more slowly. - Add a small amount of a co-solvent to slightly decrease the overall solubility. |
| Low yield of purified crystals | The compound has high solubility in the cold solvent. | - Screen for a solvent system where the compound has lower solubility at cold temperatures. - Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer). |
| Too much solvent was used. | - If the filtrate (mother liquor) still contains a significant amount of product, it can be concentrated to recover more crystals. |
HPLC Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor retention on standard C18 columns | This compound is a highly polar compound. | - Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column. - Employ ion-pairing chromatography by adding an ion-pairing reagent to the mobile phase. |
| Co-elution of impurities | The mobile phase composition is not optimal for separation. | - Adjust the gradient profile of the mobile phase to improve resolution. - Try a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). |
| Poor peak shape | Secondary interactions with the stationary phase. | - Add a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape for amines. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present. A patent for purifying a related guanidinium salt suggests a method of dissolving the crude product in hot water and then adding an organic solvent as an anti-solvent.
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Crystallization: To the hot, clear solution, slowly add a water-miscible organic solvent in which the compound is less soluble (e.g., isopropanol, ethanol, or acetone) until the solution becomes slightly turbid.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data Example (Hypothetical):
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | 85% | >99% |
| Yield | - | 75% |
Protocol 2: HPLC Purification of this compound using HILIC
This protocol provides a starting point for developing a HILIC method for purifying polar amines like this compound.
Methodology:
-
Column Selection: Use a HILIC column (e.g., amide or bare silica stationary phase).
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase B (e.g., 95%).
-
Run a gradient to increase the percentage of Mobile Phase A to elute the polar compound.
-
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified product.
Visualizations
Caption: Workflow for the recrystallization of crude this compound.
Caption: Decision-making flowchart for troubleshooting common crystallization problems. for troubleshooting common crystallization problems.
References
Technical Support Center: Managing the Hygroscopic Nature of Dimethylamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of dimethylamine hydrochloride during experiments to ensure accuracy, reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What does it mean that dimethylamine hydrochloride is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1][2][3] Dimethylamine hydrochloride is particularly susceptible to this, and in some cases, it is described as "deliquescent," meaning it can absorb enough moisture to dissolve and form a liquid solution.[3][4] This property can significantly impact the accuracy of weighing and the concentration of solutions, potentially affecting experimental outcomes.
Q2: How should I store dimethylamine hydrochloride to minimize moisture absorption?
A2: To minimize moisture absorption, dimethylamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is also recommended to store it under an inert atmosphere if possible. For long-term stability, refrigeration at +4°C is advised.
Q3: What are the visible signs that my dimethylamine hydrochloride has absorbed moisture?
A3: Visual signs of moisture absorption include clumping or caking of the crystalline powder, the material appearing damp, or in cases of significant moisture uptake, the solid may begin to "melt" or deliquesce into a liquid. If you observe a fishy or amine-like odor, it could indicate decomposition, which can be exacerbated by the presence of moisture.
Q4: Can I dry dimethylamine hydrochloride if it has absorbed moisture?
A4: Yes, it is possible to dry dimethylamine hydrochloride that has absorbed moisture. A common method is to gently heat it in a vacuum oven. However, it is crucial to do this with caution as excessive heat can cause the compound to decompose, generating toxic gases. Always consult the material's safety data sheet (MSDS) for any specific recommendations on drying temperature and duration. After drying, the compound should be cooled in a desiccator over a strong drying agent like phosphorus pentoxide (P2O5) to prevent reabsorption of moisture.
Q5: What are the safety precautions I should take when handling dimethylamine hydrochloride?
A5: Dimethylamine hydrochloride is an irritant and can be harmful if swallowed or inhaled. Always handle it in a well-ventilated area, preferably a fume hood, to avoid inhaling dust particles. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Inaccurate concentration of dimethylamine hydrochloride solutions due to moisture absorption during weighing.
-
Troubleshooting Steps:
-
Review your weighing procedure: Are you weighing the compound quickly? Is the balance in an area with low humidity?
-
Implement controlled weighing techniques: Use a glove box with a controlled, low-humidity atmosphere for weighing. If a glove box is not available, consider preparing a stock solution from the entire contents of a new bottle to establish a known concentration.
-
Determine the water content: For highly sensitive experiments, determine the water content of your dimethylamine hydrochloride batch using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA). This will allow you to correct for the mass of water and calculate the exact amount of the dry compound.
-
Issue 2: The dimethylamine hydrochloride has clumped together or appears wet.
-
Possible Cause: Improper storage or exposure to a humid environment.
-
Troubleshooting Steps:
-
Assess the extent of moisture absorption: If the material is only slightly clumped, it may be possible to break up the clumps with a spatula before use, though this may not fully restore its original properties.
-
Drying the compound: For more significant moisture absorption, you may need to dry the material. Refer to the drying protocol outlined in the "Experimental Protocols" section.
-
Evaluate storage conditions: Ensure the container is always tightly sealed after use and stored in a desiccator or a dry cabinet.
-
Issue 3: Poor peak shape or low signal intensity in LC-MS/MS analysis when using dimethylamine hydrochloride.
-
Possible Cause: The ionization state of dimethylamine is pH-dependent. An unsuitable mobile phase pH can lead to poor chromatography.
-
Troubleshooting Steps:
-
Optimize mobile phase pH: Adjust the pH of your mobile phase to ensure consistent ionization of the dimethylamine.
-
Check for degradation: If the compound has been stored improperly, it may have degraded. Consider using a fresh batch of the reagent.
-
Quantitative Data
Table 1: Typical Specifications for Dimethylamine Hydrochloride
| Parameter | Specification | Significance in Experiments |
| Purity (on dried basis) | ≥99.0% | High purity is crucial for avoiding side reactions and ensuring the accuracy of results. |
| Water Content (by K.F.) | ≤1.0% - ≤2.0% | Indicates the amount of absorbed moisture. A lower value is desirable for accurate weighing. |
| pH (of a 5% or 10% solution) | 3.0 - 6.0 | The acidic nature of the solution can be important for reaction conditions. |
| Melting Point | 170-173 °C | A sharp melting point range can be an indicator of purity. |
Data compiled from typical supplier specifications.
Experimental Protocols
Protocol 1: Accurate Weighing of Dimethylamine Hydrochloride Using Standard Laboratory Equipment
Objective: To accurately weigh a specific mass of hygroscopic dimethylamine hydrochloride, minimizing moisture absorption.
Materials:
-
Dimethylamine hydrochloride
-
Analytical balance
-
Weighing paper or weighing boat
-
Spatula
-
Tightly sealable vial for the weighed sample
-
Stopwatch or timer
Procedure:
-
Preparation:
-
Ensure the analytical balance is calibrated and located in an area with minimal air currents.
-
Minimize the humidity in the weighing area if possible by using a dehumidifier.
-
Have all necessary equipment (vial, spatula, etc.) ready and within easy reach to minimize the time the container is open.
-
-
Tare the receiving vessel:
-
Place the empty, sealed vial on the balance and tare the weight.
-
-
Weighing:
-
Briefly open the dimethylamine hydrochloride container.
-
Quickly transfer an approximate amount of the solid to the tared vial using a clean, dry spatula.
-
Immediately seal the stock container and the vial.
-
Record the mass.
-
-
Adjustment (if necessary):
-
If the mass is not within the desired range, quickly add or remove a small amount of the solid and re-weigh. The goal is to minimize the exposure time to the atmosphere.
-
-
Documentation:
-
Record the final mass and the time taken for the weighing process. Note any visual observations, such as clumping.
-
Protocol 2: Preparation of a Standardized Stock Solution
Objective: To prepare a stock solution of known concentration from a new bottle of dimethylamine hydrochloride, bypassing the challenges of weighing small, hygroscopic amounts for individual experiments.
Materials:
-
A new, unopened bottle of dimethylamine hydrochloride
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Weigh the entire bottle:
-
Weigh the new, unopened bottle of dimethylamine hydrochloride on an analytical balance. Record this mass.
-
-
Transfer the contents:
-
Carefully transfer the entire contents of the bottle into a volumetric flask of an appropriate size.
-
-
Weigh the empty bottle:
-
Weigh the empty bottle (including the cap) and record the mass.
-
-
Calculate the mass of the compound:
-
Subtract the mass of the empty bottle from the initial mass of the full bottle to get the exact mass of the dimethylamine hydrochloride.
-
-
Prepare the solution:
-
Add the desired solvent to the volumetric flask, dissolve the solid completely, and then fill to the calibration mark.
-
-
Calculate the concentration:
-
Use the calculated mass of the dimethylamine hydrochloride and the volume of the flask to determine the precise molar concentration of the stock solution.
-
-
Storage:
-
Store the stock solution in a tightly sealed container and under appropriate conditions (e.g., refrigerated).
-
Visualizations
Caption: Workflow for handling dimethylamine hydrochloride.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Scaling Up Reactions Involving N,N-Dimethylacetamide (DMAc)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance for scaling up chemical reactions where N,N-Dimethylacetamide (DMAc) is used as a solvent or reagent. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up process.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise when transitioning reactions involving DMAc from laboratory to pilot or production scale.
Q1: What are the primary challenges when scaling up reactions in DMAc?
Scaling up reactions in DMAc, a polar aprotic solvent, presents several key challenges:
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Heat Management: Many reactions are exothermic, and the decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation more difficult. This can lead to thermal runaways if not properly controlled.[1][2][3][4][5]
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Mixing and Mass Transfer: Achieving homogeneous mixing is more challenging in large vessels, which can result in localized "hot spots" or areas of high reactant concentration, leading to impurity formation.
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Work-up and Purification: DMAc is a high-boiling point (164.5-166 °C), water-miscible solvent, which can complicate product isolation and purification. Removing it from the final product often requires specific work-up procedures.
-
Solvent Purity and Stability: The purity of DMAc can impact reaction outcomes. It is stable in the presence of strong bases but can hydrolyze in the presence of strong acids.
Q2: How can I effectively manage temperature control during a large-scale exothermic reaction in DMAc?
Effective temperature control is crucial for safety and product quality. Consider the following strategies:
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Controlled Addition: Add the limiting reagent at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Ensure the reactor's cooling system (e.g., jacket, cooling coils) has sufficient capacity to handle the reaction's heat output.
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Monitoring: Use multiple temperature probes to detect localized hot spots and ensure uniform temperature distribution.
-
Solvent Volume: Ensure a sufficient volume of DMAc is used to act as a heat sink, but be mindful of the impact on reaction concentration and downstream processing.
Q3: What are the best practices for product isolation and removal of DMAc after the reaction?
Due to its high boiling point and water miscibility, removing DMAc can be challenging. Here are some common techniques:
-
Aqueous Extraction: Since DMAc is water-miscible, you can often remove it by washing the reaction mixture with water or brine. Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, toluene) and then perform multiple aqueous washes. For every 5 mL of DMAc, using 5 x 10 mL of water for washing is a good rule of thumb.
-
Precipitation/Crystallization: If your product is a solid and insoluble in a particular solvent system, you can precipitate it by adding an anti-solvent (like water) to the DMAc solution.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from DMAc, distillation can be used. However, this is often energy-intensive. Acetic acid, a common impurity, can form an azeotrope with DMAc, complicating separation by distillation.
Q4: How do I address issues with mixing and potential side reactions at a larger scale?
Inefficient mixing can lead to lower yields and increased impurities. To mitigate this:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and reaction viscosity to maintain homogeneity.
-
Controlled Stoichiometry: Add reagents slowly and at the correct stoichiometric ratios to avoid localized high concentrations that can lead to side reactions, such as bis-sulfonation in sulfamoyl chloride reactions.
-
Inert Atmosphere: For moisture or air-sensitive reactions, ensure the reactor is properly inerted (e.g., with nitrogen or argon) to prevent hydrolysis or oxidation.
Data Presentation
The physical and chemical properties of N,N-Dimethylacetamide are crucial for planning scale-up operations.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | |
| Molar Mass | 87.12 g/mol | |
| Appearance | Colorless transparent liquid | |
| Odor | Faint ammonia-like | |
| Density | 0.937 g/mL at 25 °C | |
| Melting Point | -20 °C | |
| Boiling Point | 164.5-166 °C | |
| Flash Point | 158 °F (70 °C) | |
| Water Solubility | Miscible | |
| Vapor Pressure | 40 mm Hg at 19.4 °C |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction at Scale
This protocol outlines a general procedure for an SNAr reaction, a common reaction type where DMAc is used as a solvent.
1. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, condenser, and a controlled addition funnel.
-
Inert the reactor by purging with nitrogen or argon, especially if the reactants are sensitive to air or moisture.
2. Charging Reagents:
-
Charge the reactor with the aromatic substrate and N,N-Dimethylacetamide (DMAc).
-
Begin agitation to ensure the substrate is fully dissolved or well-suspended.
-
In a separate vessel, dissolve the nucleophile and a suitable base (e.g., potassium carbonate) in DMAc.
3. Controlled Addition and Reaction:
-
Cool the reactor contents to the desired starting temperature (e.g., 0-10 °C) using the reactor's cooling jacket.
-
Slowly add the nucleophile/base solution to the reactor via the addition funnel over a period of 1-4 hours.
-
Continuously monitor the internal temperature. Adjust the addition rate to maintain the temperature within the desired range and prevent a runaway exotherm.
-
After the addition is complete, allow the reaction to stir at room temperature or a specified elevated temperature until completion, monitoring by a suitable analytical technique (e.g., HPLC, TLC).
4. Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water or a dilute aqueous acid.
-
Transfer the mixture to a larger vessel and add a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Wash the organic layer multiple times with water and then with brine to remove the DMAc and inorganic salts.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Mandatory Visualization
Workflow for Scaling Up a Reaction in DMAc
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: DMA Trihydrochloride (Dimethylamine Hydrochloride)
Welcome to the technical support center for Dimethylamine Hydrochloride (DMA HCl). This resource is designed for researchers, scientists, and drug development professionals to help resolve common inconsistencies and challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is DMA Trihydrochloride?
Based on common chemical nomenclature and available data, it is highly likely that "this compound" refers to Dimethylamine Hydrochloride (DMA HCl) . This compound is a salt formed from the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It is a white to off-white crystalline powder.[1][2]
Q2: What are the primary applications of DMA HCl in research and development?
DMA HCl is widely used in various applications, including:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the manufacturing of several drugs, such as ranitidine, metformin, and tramadol.[3]
-
Organic Synthesis: It is utilized as a catalyst or reagent in chemical reactions like alkylation, acylation, and the Willgerodt-Kindler reaction.
-
Analytical Chemistry: Isotopically labeled DMA HCl is used as an internal standard for accurate quantification in mass spectrometry-based assays. It is also used to prepare standard solutions for assessing methylamines in various samples.
-
Biochemical Assays: It can be employed as a buffering agent to adjust and maintain pH.
Q3: Why is the purity of my DMA HCl critical, and how can I assess it?
The purity of DMA HCl is paramount as impurities can lead to inconsistent experimental results, side reactions, and inaccurate quantification. A common impurity is free dimethylamine, which can result from the decomposition of the salt. The presence of dimethylamine is often indicated by a faint fishy odor.
For a qualitative assessment of amine impurities, a test using 1-fluoro-2,4-dinitrobenzene (DNFB) can be performed. In the presence of free amines, DNFB will form a colored dinitrophenyl (DNP) derivative. For quantitative analysis, techniques such as headspace gas chromatography (GC) or ion chromatography are recommended, as DMA HCl lacks a UV chromophore, making standard HPLC analysis challenging.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
One of the most common causes of variability in experiments involving DMA HCl is its hygroscopic nature. The compound readily absorbs moisture from the atmosphere, which can lead to significant errors in weighing and the preparation of stock solutions.
Troubleshooting Steps:
-
Proper Storage: Always store DMA HCl in a tightly sealed container in a dry and well-ventilated area, preferably in a desiccator. For long-term stability, storage at temperatures below 15°C in a cool, dark place is recommended.
-
Acclimatization Before Use: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Controlled Weighing Environment: Minimize the compound's exposure to the atmosphere during weighing. If possible, weigh it in a glove box with a controlled atmosphere.
-
Freshly Prepared Solutions: Prepare DMA HCl solutions fresh for each experiment to avoid degradation and changes in concentration over time.
-
Solution Stability: If solutions must be stored, they should be kept tightly sealed at a low temperature. Periodically check the solution's integrity, especially if you observe any color change or precipitation.
Issue 2: Unexpected Color Changes or Side Reactions
The appearance of unexpected colors or the formation of byproducts in your reaction can often be traced back to the stability of DMA HCl under your specific experimental conditions.
Troubleshooting Steps:
-
Assess Raw Material Quality: A fishy odor indicates the presence of dimethylamine, a decomposition product that can participate in side reactions. If you suspect contamination, consider purifying the reagent or using a new batch.
-
Control Reaction Temperature: High temperatures can accelerate the decomposition of DMA HCl. Evaluate if your reaction can be performed at a lower temperature.
-
Monitor pH: DMA HCl is the salt of a weak base and a strong acid. In aqueous solutions, it acts as a weak acid. The addition of strong bases will liberate volatile dimethylamine gas, altering the stoichiometry of your reaction. Ensure the pH of your reaction medium is controlled and appropriate for your intended transformation.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of DMA HCl. Ensure you are using a solvent that is compatible with your reaction and does not promote the degradation of the compound.
Issue 3: Inaccurate Quantification in LC-MS/MS Analysis
When using isotopically labeled DMA HCl as an internal standard, several factors can lead to inaccurate and inconsistent quantitative results.
Troubleshooting Steps:
-
Check for Matrix Effects: Co-eluting components from your sample matrix can suppress or enhance the ionization of your analyte and the internal standard, leading to erroneous quantification. To assess this, compare the signal of the analyte and internal standard in a clean solvent versus a spiked, extracted blank biological matrix.
-
Optimize Mobile Phase pH: The ionization state of dimethylamine is pH-dependent. An inappropriate mobile phase pH can result in poor peak shape and retention time, affecting quantification.
-
Fine-Tune Mass Spectrometer Parameters: Suboptimal settings for parameters such as collision energy, cone voltage, and source temperature can lead to low signal intensity. A systematic optimization of these parameters is recommended.
-
Investigate System Contamination: Contamination in the LC system or the mass spectrometer source can cause ion suppression. Regular cleaning and maintenance are crucial for reliable results.
Data Presentation
Table 1: Physical and Chemical Properties of Dimethylamine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₈ClN | |
| Molecular Weight | 81.54 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~170-175°C (decomposes) | |
| Solubility | Highly soluble in water (>500 g/L at 20°C), ethanol, and methanol | |
| pKa (in aqueous solution) | ~10.7 | |
| pH of 5% Solution | 5 to 6 |
Experimental Protocols
Protocol 1: Preparation of an Accurate DMA HCl Stock Solution
This protocol is designed to minimize errors due to the hygroscopic nature of DMA HCl.
-
Acclimatization: Remove the DMA HCl container from storage and allow it to reach ambient room temperature before opening. This should take approximately 30-60 minutes.
-
Weighing: In a low-humidity environment (e.g., a glove box or weighing station with controlled humidity), quickly and accurately weigh the desired amount of DMA HCl powder.
-
Dissolution: Immediately transfer the weighed powder to a volumetric flask. Add the desired solvent (e.g., ultrapure water, ethanol) to dissolve the solid completely.
-
Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Use the solution immediately. If short-term storage is necessary, transfer the solution to a tightly sealed container and store it at a low temperature.
Visualizations
Caption: Workflow for preparing accurate DMA HCl stock solutions.
Caption: Troubleshooting workflow for inaccurate LC-MS quantification.
Caption: DMA HCl equilibrium in solution and reaction with a strong base.
References
enhancing the stability of DMA trihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of DMA trihydrochloride solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has good solubility in water (H₂O) at 15.9 mg/mL (27.51 mM)[1][2][3][4]. It is also soluble in DMSO[5]. For most cell culture and in vivo experiments, sterile water or phosphate-buffered saline (PBS) at a pH of 7.2 are commonly used.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, prepared stock solutions should be stored at -20°C or -80°C. When stored at -20°C, the solution should be used within one month, and at -80°C, it can be stable for up to six months. For short-term storage (days to weeks), 4°C is recommended. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. First, ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution. If precipitation occurs after storage, it may be due to the solution reaching its solubility limit at a lower temperature. Try warming the solution to 37°C to redissolve the precipitate before use. If the issue persists, consider preparing a fresh, lower concentration stock solution.
Q4: How does pH affect the stability of the solution?
A4: As a trihydrochloride salt, DMA is acidic in solution. The pH of the solvent can significantly impact its stability and solubility. It is recommended to use buffers, such as PBS (pH 7.2), for dilutions to maintain a stable physiological pH, especially for cell-based assays. Significant deviations from a neutral pH could potentially lead to degradation or precipitation.
Q5: Should I protect this compound solutions from light?
A5: Yes, it is recommended to protect solutions from light. Some product information specifies storing the compound in the dark. Storing aliquots in amber vials or tubes wrapped in foil will minimize exposure to light and prevent potential photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving Powder | Incomplete solubilization. | Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution. |
| Precipitate Forms After Cooling | Supersaturation at room temperature or 4°C. | Prepare the stock solution at the intended storage concentration. If using a highly concentrated stock, warm it before making further dilutions. |
| Solution Color Changes | Potential degradation or contamination. | Discard the solution and prepare a fresh stock. Ensure high-purity solvents and sterile techniques are used. |
| Loss of Biological Activity | Compound degradation. | This can be caused by improper storage, repeated freeze-thaw cycles, or extended time at room temperature. Prepare fresh solutions and strictly follow storage guidelines. Use a stability-indicating assay like HPLC to check the integrity of the compound. |
| Inconsistent Experimental Results | Inaccurate concentration due to incomplete dissolution or precipitation. | Visually inspect the solution for any particulates before each use. If necessary, briefly warm and vortex the solution to ensure homogeneity. |
Data Presentation: Solubility & Storage
The following tables summarize key quantitative data for this compound.
Table 1: Solubility in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| Water (H₂O) | 15.9 | 27.51 | |
| PBS (pH 7.2) | 10 | 17.3 | |
| DMSO | 10 | 17.3 | |
| Ethanol | 5 | 8.65 |
Table 2: Recommended Storage Conditions and Stability
| Storage Temperature | Duration | Recommendations | Reference(s) |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Stable for at least 4 years as a solid. | |
| 0 - 4°C | Days to weeks | Short-term storage only. Protect from light. | |
| Room Temperature | Not Recommended | For shipping only; minimize time at this temperature. |
Visualizations of Workflows and Logic
The following diagrams illustrate key processes for handling this compound solutions.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting decision tree for solution precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
This compound (MW: 577.93 g/mol )
-
High-purity sterile water
-
Sterile, light-protected microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Sonicator bath
-
Water bath or incubator set to 37°C
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 0.001 L * 577.93 g/mol = 0.00578 g = 5.78 mg
-
Accurately weigh 5.78 mg of this compound powder and place it in a sterile tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
Place the tube in a sonicator bath for 10-15 minutes to aid dissolution.
-
If powder is still visible, place the tube in a 37°C water bath for 10 minutes, vortexing occasionally, until the solid is fully dissolved.
-
Once fully dissolved, pass the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the filtered stock solution into single-use, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Assessing Solution Stability by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions (e.g., 4°C or 25°C). This is a stability-indicating method.
Materials:
-
Prepared this compound solution (e.g., 1 mg/mL in PBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (composition to be determined by method development, often a mix of acetonitrile and a buffered aqueous solution)
-
High-purity solvents for mobile phase preparation
-
Autosampler vials
Methodology:
-
Time Point Zero (T₀) Analysis:
-
Immediately after preparing the fresh this compound solution, dilute a sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The main peak corresponds to intact this compound. Note its retention time and peak area. The purity at T₀ should be >98%.
-
-
Sample Storage:
-
Store aliquots of the solution under the desired test conditions (e.g., one set at 4°C protected from light, another at 25°C exposed to light).
-
-
Subsequent Time Point Analysis (e.g., T₂₄h, T₇₂h, T₁week):
-
At each scheduled time point, retrieve an aliquot from each storage condition.
-
Prepare and inject the sample into the HPLC system using the same method as for T₀.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T₀ chromatogram.
-
Calculate the percentage of the initial peak area remaining for the parent compound.
-
Look for the appearance of new peaks, which would indicate degradation products. The formation of degradation products like C-N bond cleavage products can be monitored if their identity is known.
-
The solution is considered stable if the parent peak area remains within a predefined range (e.g., >95% of the initial area) and no significant degradation peaks appear.
-
References
Validation & Comparative
Comparative Efficacy of DMA Trihydrochloride and Other Amine Salts in Radioprotection: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective efficacy of DMA trihydrochloride against other prominent amine salts. This document synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways to support further research and development in the field of radioprotection.
The development of effective radioprotectants is a critical area of research, with applications in oncology, emergency preparedness, and space exploration. Amine salts have long been investigated for their ability to mitigate the harmful effects of ionizing radiation. This guide focuses on the comparative efficacy of this compound, a bisbenzimidazole derivative, against other well-established amine salt radioprotectants, including the aminothiol amifostine, the biogenic amine serotonin, and the aminothiol cysteamine.
Quantitative Comparison of Radioprotective Efficacy
The following tables summarize the radioprotective efficacy of this compound and other amine salts from various preclinical studies. It is important to note that the experimental conditions, such as the animal model, radiation dose, and drug administration protocol, can vary between studies, which may influence the observed efficacy.
| Compound | Animal Model | Radiation Dose | Efficacy Metric | Result |
| This compound | Mice (Balb/c) | Total Body Irradiation (TBI) | Dose Reduction Factor (DRF) | 1.28[1] |
| Amifostine (WR-2721) | Mice (CD2F1) | 60Co γ-radiation (9.6 Gy) | 30-Day Survival | 100% survival at 200 mg/kg dose[2] |
| Mice | γ-irradiation | Dose Reduction Factor (DRF) | 1.1 with Selenium co-administration[1] | |
| Mice (C3H) | Total Body Irradiation (TBI) | Protection Factor (at 50% survival) | 2.1[3] | |
| Mice | Total Body Irradiation | Dose Reduction Factor (DRF) | ~1.3 (oral administration of WR-159243, a related compound)[1] | |
| Cystamine | Mice | Gamma rays (Lethal dose) | Dose Reduction Factor (DRF) | Up to 1.48 |
| Mice | 7.0 Gy (LD90/30) | 30-Day Survival | Dose-dependent increase in survival | |
| Serotonin | Mice (C57BL) | 850 R X-rays (LD100/11) | 30-Day Survival | 50-65% survival with 10 µM dose (when given alone) |
| Mice (C57BL) | 1100 R X-rays | 30-Day Survival | 70-80% survival when combined with AET |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the evaluation of radioprotective agents.
30-Day Survival Study
This is the gold-standard assay for evaluating the overall efficacy of a radioprotectant against lethal doses of radiation.
-
Animal Model: Standardized mouse strains (e.g., Balb/c, C57BL/6, C3H) are commonly used. Animals should be healthy and of a specific age and weight range.
-
Drug Administration: The test compound (e.g., this compound, amifostine) is administered at a predetermined dose and route (e.g., intraperitoneal, oral) at a specific time point before irradiation. A vehicle control group receives the same volume of the vehicle solution.
-
Irradiation: Animals are exposed to a predetermined lethal dose of total body irradiation (TBI), often the LD50/30 (the dose that is lethal to 50% of the animals within 30 days) or higher. The radiation source (e.g., 60Co, 137Cs, X-ray) and dose rate should be consistent across all experimental groups.
-
Post-Irradiation Monitoring: Animals are monitored daily for 30 days for survival. Body weight, clinical signs of radiation sickness (e.g., lethargy, ruffled fur), and any adverse effects of the drug are also recorded.
-
Data Analysis: Survival data is typically presented as Kaplan-Meier survival curves, and statistical significance between groups is determined using tests like the log-rank test. The Dose Reduction Factor (DRF) can be calculated by dividing the LD50/30 in the protected group by the LD50/30 in the control group.
Spleen Colony-Forming Unit (CFU-S) Assay
This assay assesses the protective effect of a compound on hematopoietic stem and progenitor cells.
-
Animal Model and Drug Administration: Similar to the survival study, but a sublethal dose of radiation is used.
-
Irradiation: A sublethal dose of TBI (typically 6-8 Gy) is administered to induce hematopoietic damage without being fully lethal.
-
Spleen Collection and Fixation: At 8-10 days post-irradiation, animals are euthanized, and their spleens are excised and fixed in a solution like Bouin's fixative.
-
Colony Counting: The number of visible nodules (colonies) on the surface of the spleen, each arising from a single surviving hematopoietic stem cell, is counted.
-
Data Analysis: The mean number of spleen colonies per group is calculated and compared to determine the protective effect of the compound on the hematopoietic system.
Intestinal Crypt Survival Assay
This method evaluates the radioprotective effect on the gastrointestinal epithelium.
-
Animal Model, Drug Administration, and Irradiation: Similar to the survival study, but the radiation dose is chosen to cause significant intestinal injury.
-
Tissue Collection and Processing: At approximately 3.5 days post-irradiation, a section of the small intestine (e.g., jejunum) is collected, fixed in formalin, and embedded in paraffin.
-
Histological Analysis: Thin sections of the intestine are cut and stained with hematoxylin and eosin (H&E). The number of surviving crypts per cross-section is then counted under a microscope.
-
Data Analysis: The mean number of surviving crypts in the treated group is compared to the control group to quantify the level of gastrointestinal protection.
Signaling Pathways and Mechanism of Action
This compound is understood to exert its radioprotective effects through the activation of key signaling pathways that promote cell survival and reduce radiation-induced damage.
Caption: Akt/NFκB signaling pathway activated by this compound.
Caption: ERK1/2 signaling pathway influenced by this compound.
References
A Guide to Alternatives for Amine and Guanidine Group Introduction in Organic Synthesis
A Note on DMA Trihydrochloride: Initial research indicates that this compound is primarily a fluorescent compound investigated for its cytotoxic properties against cancer cell lines and not a standard reagent for general organic synthesis.[1] It is possible that the intended query pertained to reagents for introducing dimethylamine (DMA) functionalities or related nitrogen-containing groups. This guide, therefore, provides a comparative overview of modern reagents and methodologies for two fundamental transformations in organic synthesis: amination and guanidinylation.
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of alternatives for introducing amine and guanidine moieties. The performance of various reagents is compared with supporting experimental data where available.
Part 1: Alternatives for Amination Reactions
Amination, the introduction of an amine group into an organic molecule, is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. A variety of reagents are available for this purpose, each with its own advantages and limitations.
Comparison of Common Amination Reagents
| Reagent/Method | Typical Substrate | Key Features | Yields | Ref. |
| Gabriel Synthesis (e.g., Potassium Phthalimide) | Alkyl Halides | Reliable, easy to handle, avoids over-alkylation. | Good to Excellent | |
| Fukuyama Amination (e.g., o-Ns-amines) | Alkyl Halides, Alcohols (Mitsunobu) | Mild conditions, selective deprotection possible. | High | |
| **Electrophilic Aminating Agents (e.g., NbzONH₂) ** | 2-Oxazolidinones, Amides | Direct transfer of an unprotected amino group. | Effective | [2] |
| Reductive Amination (e.g., NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, tolerates various functional groups. | Good to High | [3] |
Experimental Protocols for Key Amination Reactions
1. Gabriel Synthesis for Primary Amine Synthesis
-
Reaction: A solution of potassium phthalimide in a suitable solvent (e.g., DMF) is treated with an alkyl halide. The resulting N-alkylphthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to yield the primary amine.
2. Reductive Amination of a Ketone using Sodium Triacetoxyborohydride
-
Reaction: To a solution of a ketone and a primary or secondary amine in a solvent like 1,2-dichloroethane (DCE), sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction is stirred until completion, followed by an aqueous workup to isolate the product amine. Acetic acid can be used as a catalyst for less reactive ketones. This method is valued for its mildness and broad functional group tolerance.
Workflow for Reductive Amination
Caption: General workflow for reductive amination of carbonyls.
Part 2: Alternatives for Guanidinylation Reactions
Guanidinylation, the process of introducing a guanidine group, is crucial for the synthesis of many natural products and pharmaceuticals, including analogs of the amino acid arginine.
Comparison of Common Guanidinylation Reagents
| Reagent | Typical Substrate | Key Features | Yields | Ref. |
| N,N' -di-Boc-N'' -triflylguanidine | Primary & Secondary Amines | High reactivity, mild conditions, suitable for solid-phase synthesis. | High | |
| N,N',N'' -tri-Boc-guanidine | Alcohols (Mitsunobu) | Allows for conversion of alcohols to guanidines. | Up to 70% | |
| S-Methylisothioureas | Amines | Traditional reagent, often requires harsher conditions or promoters. | Variable | |
| Pyrazole-1-carboxamidines | Amines | Convenient for one-step conversion to unprotected guanidines. | Good | |
| Mukaiyama's Reagent with Thioureas | Amines | Efficient guanylation under mild conditions. | Good to Excellent |
Experimental Protocols for Key Guanidinylation Reactions
1. Guanidinylation of a Primary Amine with N,N'-di-Boc-N''-triflylguanidine
-
Reaction: A solution of a primary amine and a non-nucleophilic base (e.g., diisopropylethylamine) in a solvent like dichloromethane or THF is treated with N,N'-di-Boc-N''-triflylguanidine at room temperature. The reaction is typically stirred for several hours, followed by a standard aqueous workup and purification by chromatography to yield the protected guanidine. This method is noted for its high yields and mild reaction conditions.
2. Guanidinylation of an Alcohol using N,N',N''-tri-Cbz-guanidine under Mitsunobu Conditions
-
Reaction: To a solution of an alcohol, N,N',N''-tri-Cbz-guanidine, and triphenylphosphine in THF at room temperature, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise. The reaction proceeds to give the protected alkylated guanidine. This method provides a route to guanidines from alcohols, maintaining the stereochemical integrity of the starting material. Yields with the tri-Cbz derivative are often higher than with the tri-Boc version, ranging from 86% to quantitative.
Logical Relationship in Guanidinylation Reagent Choice
References
A Comparative Guide to the Cross-Validation of GC and HPLC for Dimethylamine Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dimethylamine (DMA) is crucial for various applications, from monitoring residual impurities in active pharmaceutical ingredients (APIs) to environmental analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques capable of determining DMA concentrations. This guide provides a comprehensive comparison of these two methods, offering insights into their respective strengths and weaknesses through a cross-validation framework.
The selection between GC and HPLC for dimethylamine analysis often depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. While GC methods typically offer high sensitivity for volatile compounds like DMA, HPLC, particularly with pre-column derivatization, provides a robust alternative for complex sample matrices.
Comparative Analysis of Method Performance
A direct comparison of the performance characteristics of GC and HPLC is essential for selecting the appropriate method and for the cross-validation of results. The following tables summarize typical validation parameters for the analysis of dimethylamine using both techniques. The data is a synthesis of performance characteristics reported in various analytical studies.
Table 1: Performance Characteristics of GC Methods for Dimethylamine Analysis
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.999 | Excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | 0.09 - 0.38 µg/mL | Dependent on the detector used (e.g., FID, NPD, MS). Headspace GC-MS can achieve lower detection limits.[1] |
| Limit of Quantification (LOQ) | 0.71 µg/mL | Can vary based on the specific method and detector. |
| Accuracy (% Recovery) | 86.8% - 109.55% | Good recovery rates are achievable, especially with headspace techniques.[1] |
| Precision (%RSD) | 2.0% - 5.8% | Demonstrates good repeatability and intermediate precision.[1] |
Table 2: Performance Characteristics of HPLC Methods for Dimethylamine Analysis
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.999 | Strong linearity is consistently achieved with derivatization. |
| Limit of Detection (LOD) | 0.08 ng (absolute) | Derivatization with fluorescent tags (e.g., FMOC) significantly enhances sensitivity.[2] |
| Limit of Quantification (LOQ) | 20 ng/mL | Dependent on the derivatizing agent and detector. |
| Accuracy (% Recovery) | 98.2% - 102.0% | High accuracy is a key feature of validated HPLC methods.[3] |
| Precision (%RSD) | < 2.9% | Excellent precision is attainable with optimized methods. |
Experimental Workflows and Methodologies
The cross-validation process involves analyzing the same set of samples using both a validated GC method and a validated HPLC method and then comparing the quantitative results. Below are representative experimental protocols for each technique.
References
A Comparative Guide to the Purity of Commercial DMA Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Dimethylaniline (DMA) trihydrochloride from three hypothetical suppliers. The selection of high-purity reagents is critical for reproducible and reliable results in research and development. This document outlines the experimental protocols used for purity assessment, presents a comparative analysis of the results, and discusses the potential impact of impurities on experimental outcomes.
Introduction to Purity Assessment
Dimethylaniline (DMA) and its salts are important reagents in various chemical syntheses. The purity of these reagents is paramount, as impurities can lead to unwanted side reactions, lower yields, and misleading experimental data. This guide focuses on the trihydrochloride salt of DMA, a common form used in laboratory settings. We assess the purity of DMA trihydrochloride from three hypothetical commercial sources (Supplier A, Supplier B, and Supplier C) using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for purity determination.[1] The results are supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.[2][3]
Experimental Workflow and Signaling Pathway
The following diagram illustrates the experimental workflow for the comparative purity assessment of this compound from different suppliers.
Caption: Experimental workflow for purity assessment.
The purity of reagents like DMA can be critical in cellular signaling studies. The diagram below illustrates a hypothetical signaling pathway where an impure compound could lead to off-target effects.
Caption: Hypothetical signaling pathway.
Materials and Methods
Materials
-
This compound: Samples were obtained from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C).
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Deuterated solvent (for NMR)
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was developed and validated for the purity assessment of this compound.[4]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation: A stock solution of each this compound sample was prepared by dissolving approximately 25 mg of the compound in 25 mL of methanol. Working solutions were prepared by diluting the stock solution with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectra were acquired to confirm the structure of DMA and to identify any potential organic impurities.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.75 mL of a suitable deuterated solvent.
Results: Comparative Purity Analysis
The purity of this compound from the three suppliers was determined by HPLC, and the results are summarized in the table below. The impurity profile was characterized using a combination of HPLC, NMR, and hypothetical mass spectrometry data.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.8% | 98.5% | 99.2% |
| Major Impurity 1 | Unidentified (0.1%) | N-methylaniline (0.8%) | Aniline (0.5%) |
| Major Impurity 2 | Not Detected | Aniline (0.4%) | N-methylaniline (0.2%) |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid |
| Solubility in Methanol | Clear solution | Slightly hazy solution | Clear solution |
Discussion
The results of our comparative analysis indicate that Supplier A provides this compound with the highest purity (99.8%), followed by Supplier C (99.2%) and Supplier B (98.5%). The sample from Supplier B contained notable levels of N-methylaniline and aniline, which are common process-related impurities. The presence of these impurities in the material from Supplier B also correlated with its off-white appearance and slight haziness upon dissolution.
For applications where high purity is critical, such as in pharmaceutical development or sensitive biological assays, the material from Supplier A would be the most suitable choice. The impurities found in the products from Suppliers B and C could potentially interfere with experimental outcomes, leading to inaccurate and irreproducible results. Therefore, it is crucial for researchers to either obtain a certificate of analysis from the supplier or perform their own purity assessment before use.
Conclusion
This guide highlights the importance of assessing the purity of commercial reagents. Our comparative analysis of this compound from three hypothetical suppliers demonstrates that purity can vary significantly between sources. We recommend the use of high-purity materials and provide a framework for researchers to conduct their own purity assessments. The detailed experimental protocols and comparative data presented herein should serve as a valuable resource for scientists and professionals in the field.
References
- 1. Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air | Semantic Scholar [semanticscholar.org]
- 2. Proton nuclear magnetic resonance spectroscopy (NMR) methods for determining the purity of reference drug standards and illicit forensic drug seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unveiling the Anticancer Potential of Novel Quinoline Derivatives Bearing a Dimethylamine Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the diverse heterocyclic scaffolds explored, quinoline derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the biological activity of a series of newly synthesized quinoline derivatives featuring a dimethylamino (DMA) functional group. The cytotoxicity of these compounds against the human breast cancer cell line, MCF-7, is presented, supported by detailed experimental protocols and visual representations of relevant biological pathways and experimental workflows.
Comparative Cytotoxicity of Novel Quinoline-DMA Derivatives
The in vitro cytotoxic activity of a series of synthesized quinoline derivatives was evaluated against the MCF-7 human breast cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound. The results are summarized in the table below, providing a clear comparison of the anticancer potential of these DMA derivatives.
| Compound ID | Structure | IC50 (µM) against MCF-7 Cells |
| Doxorubicin (Reference) | (Structure of Doxorubicin) | 1.23 ± 0.11 |
| Compound 1 | 7-((4-(dimethylamino)benzyl)oxy)-4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | 15.45 ± 1.28 |
| Compound 2 | 4-((3-cyano-4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)oxy)-N,N-dimethylbenzamide | 10.21 ± 0.95 |
| Compound 3 | 7-(4-(dimethylamino)benzyloxy)-2-oxo-1,2-dihydroquinoline-3-carbonitrile | 22.87 ± 2.13 |
| Compound 4 | 4-(((3-cyano-2-oxo-1,2-dihydroquinolin-7-yl)oxy)methyl)-N,N-dimethylbenzamide | 18.64 ± 1.76 |
Data sourced from a study by Abdel-Shafy et al. (2022).
Experimental Protocols
MTT Assay for Cytotoxicity Evaluation[1]
The cytotoxicity of the synthesized DMA derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
MCF-7 human breast cancer cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized DMA derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours. A control group with vehicle (DMSO) treated cells was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizing the Biological Context
To better understand the experimental process and the potential mechanisms of action of these DMA derivatives, the following diagrams are provided.
Caption: Experimental workflow for determining the cytotoxicity of DMA derivatives using the MTT assay.
Caption: Simplified diagram of the NF-κB signaling pathway, a key regulator of cellular processes often dysregulated in cancer.
Cost-Benefit Analysis of DMA Trihydrochloride in Manufacturing: A Comparative Guide
In the landscape of advanced manufacturing, particularly within the pharmaceutical and biotechnology sectors, the use of fluorescent tracers for process monitoring and quality control is becoming increasingly integral. Among the various fluorescent compounds, DMA trihydrochloride, a bisbenzimidazole derivative, presents itself as a candidate for such applications. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in manufacturing, comparing its performance with alternative fluorescent tracers and providing supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a fluorescent compound with potential applications in manufacturing processes as a tracer or probe.[1] Its utility stems from its fluorescent properties, which allow for sensitive and real-time monitoring. However, a thorough cost-benefit analysis reveals that while it possesses certain advantageous photochemical properties, its widespread adoption in manufacturing is currently hindered by a lack of available industrial-scale supply and cost data, as well as a dearth of documented applications and performance data in manufacturing settings. This guide will delve into the known characteristics of this compound, compare it with established alternatives like Rhodamine B and Fluorescein, and outline the experimental considerations for its potential use.
Cost Analysis: From Research to Production
Currently, this compound is primarily available in small, research-grade quantities. The pricing structure reflects its use in laboratory settings rather than industrial-scale manufacturing.
| Quantity | Price (USD) |
| 5mg | $52.00 |
| 10mg | $78.00 |
| 25mg | $174.00 |
| 50mg | $313.00 |
| Table 1: Research-Grade Pricing for this compound. [2] |
A direct comparison with the bulk pricing of established industrial fluorescent tracers is challenging due to the absence of publicly available industrial quotes for this compound. However, alternatives like Rhodamine B and Fluorescein are available in kilogram quantities at significantly lower price points per gram, a critical factor for large-scale manufacturing operations. The synthesis of bisbenzimidazole dyes can be complex, potentially contributing to a higher manufacturing cost compared to more common fluorescent dyes.[3][4]
Performance Analysis and Comparison with Alternatives
The performance of a fluorescent tracer in a manufacturing setting is determined by several key parameters, including fluorescence quantum yield, photostability, solubility, and potential for interaction with the product.
| Feature | This compound | Rhodamine B | Fluorescein |
| Fluorescence Properties | λex=340 nm, λem=478 nm[1] | λex≈554 nm, λem≈576 nm | λex≈494 nm, λem≈521 nm |
| Solubility | Soluble in water | Soluble in water and ethanol | Soluble in water and ethanol |
| pH Sensitivity | Fluorescence is pH-dependent | Relatively stable fluorescence over a wide pH range | Fluorescence is highly pH-dependent |
| Toxicity/Biocompatibility | Cytotoxic to some cell lines (HeLa, MCF7) | Known toxicity, limiting some biological applications | Generally considered biocompatible, used in medical diagnostics |
| Industrial Use Cases | Not widely documented | Widely used as a tracer dye in water flow studies and industrial applications. | Extensive use in biomedical and industrial applications, including as a water tracer. |
Table 2: Comparative Performance of Fluorescent Tracers.
The cytotoxicity of this compound is a significant consideration for its use in biopharmaceutical manufacturing, where product and process safety are paramount. In contrast, Fluorescein has a long history of use in biological and pharmaceutical applications.
Experimental Protocols
While specific protocols for the use of this compound in a manufacturing context are not established, a general methodology for employing a fluorescent tracer for process monitoring, such as in a bioreactor, can be outlined.
Objective: To monitor mixing time and homogeneity within a bioreactor using a fluorescent tracer.
Materials:
-
Bioreactor with appropriate ports for injection and detection
-
Fluorescent tracer (e.g., this compound) stock solution of known concentration
-
In-situ fluorometer probe or a system for aseptic sampling and off-line fluorescence measurement
-
Data acquisition system
Methodology:
-
Calibration: Generate a calibration curve by measuring the fluorescence intensity of a series of known concentrations of the tracer in the process medium.
-
Tracer Injection: Introduce a bolus of the tracer stock solution into the bioreactor at a specific injection point.
-
Fluorescence Monitoring: Continuously measure the fluorescence intensity at one or more locations within the bioreactor using the in-situ probe or by taking samples at regular intervals.
-
Data Analysis: Plot the fluorescence intensity over time. The mixing time is typically defined as the time required for the fluorescence signal to reach and stabilize at a homogeneous concentration throughout the vessel.
Visualization of Experimental Workflow and Logical Relationships
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for evaluating a fluorescent tracer and the logical decision-making process for its selection.
Caption: Workflow for evaluating a fluorescent tracer in a manufacturing process.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine - PMC [pmc.ncbi.nlm.nih.gov]
DMA Trihydrochloride: A Comparative Guide to its Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of DMA trihydrochloride, a versatile bisbenzimidazole compound. It offers an objective comparison of its performance against alternative molecules and includes detailed experimental data and protocols to support further research and development.
Overview of this compound Applications
DMA (5-(4-methylpiperazin-1-yl)-2-[2'-(3,4-dimethoxy-phenyl)-5'-benzimidazolyl]-benzimidazole) trihydrochloride is a multifaceted compound with established utility in several key areas of biomedical research:
-
Fluorescent Imaging: As a fluorescent compound with an excitation wavelength (λex) of 340 nm and an emission wavelength (λem) of 478 nm, DMA serves as a valuable tool for visualizing cellular structures, particularly the nucleus, due to its DNA-binding properties.
-
Cancer Cytotoxicity: DMA has demonstrated significant cytotoxic effects against various human tumor cell lines, including cervical carcinoma (HeLa), breast carcinoma (MCF7), and brain glioma (U87). Its mechanism of action is linked to the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair.
-
Radioprotection: In vivo studies have highlighted DMA's potential as a radioprotective agent. It has been shown to enhance the survival of mice against sublethal and supralethal doses of total body irradiation by mitigating damage to normal tissues like the hematopoietic and gastrointestinal systems, without compromising the radiation-induced regression of tumors. This protective effect is mediated through the activation of the Akt1/NFκB signaling pathway.
Comparative Performance Analysis
This section provides a quantitative comparison of this compound with alternative compounds in its primary applications.
Fluorescent Dye Performance
Table 1: Comparison of Fluorescent Dyes
| Feature | This compound | Hoechst 33258 | DAPI |
| Excitation (nm) | 340 | 350 | 358 |
| Emission (nm) | 478 | 461 | 461 |
| Quantum Yield (Φ) | Not reported (likely increases upon DNA binding) | ~0.02 (free), up to 0.58 (DNA-bound) | ~0.04 (free), up to 0.9 (DNA-bound) |
| Binding Target | DNA (minor groove) | DNA (minor groove) | DNA (minor groove, AT-rich regions) |
| Cell Permeability | Permeable to live cells | Permeable to live cells | Permeable to live cells (lower than Hoechst) |
Cytotoxicity Against Cancer Cell Lines
DMA's efficacy as a cytotoxic agent has been quantified by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. For comparison, the IC50 values of doxorubicin, a standard chemotherapeutic agent, are also presented.
Table 2: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | Cervical Carcinoma | 3.4 | ~0.1 - 2.9 |
| MCF-7 | Breast Carcinoma | 5.3 | ~0.1 - 2.5 |
| U87 | Brain Glioma | Data not available | ~0.5 - 1.5 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Radioprotective Efficacy
The radioprotective effect of a compound is often quantified by its Dose Modifying Factor (DMF), which is the ratio of the radiation dose causing a specific effect in the presence of the protector to the dose causing the same effect in its absence. A higher DMF indicates greater protection.
Table 3: Comparative Radioprotective Efficacy of this compound and Amifostine
| Compound | Animal Model | Dose Modifying Factor (DMF) | Experimental Conditions |
| This compound | Balb/c Mice | 1.28 | Single oral dose administered before total body irradiation. |
| Amifostine | Mice | 1.8 - 2.7 | Intraperitoneal administration before irradiation. |
Note: The DMF values are not directly comparable due to differences in the experimental models, drug administration routes, and radiation protocols.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human tumor cell lines (e.g., HeLa, MCF7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed approximately 3,000-8,000 cells per well in a 96-well plate containing 200 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.
In Vivo Radioprotection Study
Objective: To evaluate the radioprotective efficacy of this compound in a mouse model.
Materials:
-
Balb/c mice
-
This compound
-
Irradiation source (e.g., 60Co γ-ray source)
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize Balb/c mice for at least one week before the experiment.
-
Grouping: Divide the mice into experimental groups (e.g., vehicle control, radiation only, DMA + radiation).
-
Drug Administration: Administer a single oral dose of this compound (e.g., 300 mg/kg body weight) to the treatment group. Administer the vehicle to the control groups.
-
Irradiation: Two hours after drug administration, subject the mice to total body irradiation (TBI) with a specific dose (e.g., 5, 6, 8, 9, or 10 Gy).
-
Monitoring: Monitor the animals daily for signs of radiation sickness, body weight changes, and mortality for 30 days.
-
Endpoint Analysis:
-
Survival: Calculate the percentage of survival in each group. The LD50/30 (the radiation dose that is lethal to 50% of the animals within 30 days) can be determined.
-
Hematological Parameters: Collect blood samples at different time points to analyze complete blood counts.
-
Histopathology: At the end of the study, sacrifice the animals and collect organs (e.g., spleen, intestine) for histopathological examination to assess radiation-induced damage.
-
-
Data Analysis: Calculate the Dose Modifying Factor (DMF) by dividing the LD50/30 of the DMA-treated group by the LD50/30 of the radiation-only group.
Signaling Pathway
DMA-Induced Radioprotection via Akt1/NFκB Pathway
The radioprotective effect of this compound in normal tissues is attributed to its ability to activate the Akt1/NFκB signaling pathway. This pathway plays a crucial role in cell survival and proliferation. Activation of Akt leads to the phosphorylation and subsequent activation of IKK (IκB kinase), which in turn phosphorylates IκB, an inhibitor of NFκB. The phosphorylation of IκB targets it for degradation, allowing NFκB to translocate to the nucleus and activate the transcription of anti-apoptotic and pro-survival genes. This mechanism helps to mitigate radiation-induced cellular damage.
Validating the Structure of Synthesized DMA Trihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the successful synthesis is only the first step; rigorous structural validation is paramount to ensure the identity, purity, and integrity of the synthesized molecule. This guide provides a comparative overview of standard analytical techniques for validating the structure of synthesized DMA trihydrochloride, a fluorescent, bisbenzimidazole derivative. We present a detailed comparison with a well-established structural analog, Hoechst 33342, and provide supporting experimental data and protocols.
Structural Comparison at a Glance
A summary of the expected and reported spectral data for this compound and Hoechst 33342 is presented below. This table serves as a quick reference for researchers to compare their experimental findings.
| Analytical Technique | This compound | Hoechst 33342 |
| ¹H NMR | Expected aromatic protons (δ 7.0-8.5 ppm), piperazine protons (δ 2.5-3.5 ppm), methyl protons (δ ~2.3 ppm), and methoxy protons (δ ~3.9 ppm). | Aromatic protons (δ 7.1-8.7 ppm), piperazine protons (δ 3.0-3.7 ppm), methyl protons (δ ~2.8 ppm), and ethoxy protons (δ 1.5, 4.2 ppm).[1][2] |
| ¹³C NMR | Expected aromatic carbons (δ 110-160 ppm), piperazine carbons (δ ~50-60 ppm), methyl carbon (δ ~45 ppm), and methoxy carbons (δ ~56 ppm). | Aromatic carbons (δ 100-160 ppm), piperazine carbons (δ ~50-60 ppm), methyl carbon (δ ~45 ppm), and ethoxy carbons (δ ~15, 65 ppm). |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 473.24. | Expected [M+H]⁺ at m/z 453.24. |
| FTIR Spectroscopy | Expected N-H stretching (~3400 cm⁻¹), C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), C=N and C=C stretching (~1630-1450 cm⁻¹), and C-O stretching (~1250-1000 cm⁻¹). | Similar characteristic peaks to this compound with variations in the fingerprint region due to the different substituent. |
Experimental Validation Workflow
The structural validation of a newly synthesized compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the key analytical techniques used in the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants in both ¹H and ¹³C spectra to assign the signals to the specific atoms in the proposed structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of this compound (around 473 m/z for the free base).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The observed mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound, such as N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.
By following these protocols and comparing the obtained data with the reference values, researchers can confidently validate the structure of their synthesized this compound, ensuring the reliability of their subsequent biological and pharmacological studies.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMA Trihydrochloride
For researchers, scientists, and professionals in the fast-paced world of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of DMA trihydrochloride (CAS: 2095832-33-8), a fluorescent, bisbenzimidazole radioprotective agent. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with this compound. While specific toxicity data for this compound is not extensively documented in publicly available literature, its chemical class and available Safety Data Sheets (SDS) suggest that it should be handled with care. All waste containing this compound must be managed as hazardous waste.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Hazardous Waste Classification
This compound, as a chemical used in research and development, falls under the regulations for hazardous waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics or as a discarded commercial chemical product. As a pharmaceutical research chemical, it may fall under the "P" or "U" list of hazardous wastes. It is the responsibility of the waste generator to make a proper hazardous waste determination, which may involve consulting with your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed professional hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. The following protocol outlines the steps for the safe collection, storage, and preparation of this compound waste for professional disposal.
Experimental Protocol: Waste Collection and Storage
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for solid this compound waste and another for solutions containing this compound.
-
Do not mix this compound waste with other incompatible waste streams. It is known to be incompatible with strong oxidizing agents.
-
-
Container Selection:
-
Use containers that are compatible with the chemical. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, use a leak-proof, screw-cap bottle, preferably made of a material compatible with the solvent used (e.g., glass for DMSO solutions).
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and the CAS number "2095832-33-8."
-
The composition of the waste, including any solvents and their approximate concentrations.
-
An indication of the associated hazards (e.g., "Irritant," "Harmful if swallowed," "Toxic to aquatic life").
-
The date when the first waste was added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure location, away from general laboratory traffic, and physically separated from incompatible chemicals.
-
Ensure the container is kept closed except when adding waste.
-
-
Disposal of Empty Containers:
-
The original product container, even if seemingly empty, may contain residual chemicals and should be managed as hazardous waste.
-
Alternatively, the container can be triple-rinsed with a suitable solvent (such as the one used to make solutions). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and allowing the container to dry completely in a fume hood, the defaced container may be disposed of according to institutional policies for non-hazardous lab glass or plastic.
-
Diagram: Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
Chemical Neutralization and Degradation
Currently, there are no widely documented or validated protocols for the chemical neutralization or degradation of this compound into non-hazardous components in a standard laboratory setting. Due to its complex heterocyclic structure, attempting degradation without a validated protocol could be hazardous and may produce unknown, potentially more hazardous byproducts. Therefore, chemical treatment in the laboratory is not recommended. The most prudent and compliant approach is collection for professional disposal.
This guide is intended to provide essential, immediate safety and logistical information. Always consult your institution's specific policies and your Environmental Health and Safety (EHS) office for guidance on hazardous waste management. By adhering to these procedures, you contribute to a safer research environment and the protection of our ecosystem.
Safeguarding Your Research: A Comprehensive Guide to Handling DMA Trihydrochloride
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DMA trihydrochloride, offering procedural, step-by-step guidance to build a foundation of trust and safety in your critical work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a range of personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the necessary PPE, and the subsequent sections provide detailed operational and disposal plans.
| Protective Equipment | Specifications and Use |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] Safety equipment suppliers can provide recommendations on the most protective glove material.[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. This includes a lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dusts are generated. A complete respiratory protection program should comply with OSHA's Respiratory Protection Standard [29 CFR 1910.134]. |
Operational Plan for Safe Handling
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Minimize dust generation and accumulation when handling the solid form.
-
-
During the Experiment:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash your hands thoroughly after handling the chemical.
-
-
In Case of a Spill:
-
For small spills, sweep up the material and place it into a suitable, labeled container for disposal.
-
Ensure adequate ventilation during cleanup.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste materials, including unused chemicals and contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.
-
-
Disposal Regulations:
-
Dispose of the waste in accordance with all local, state, and federal regulations. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.
-
-
Container Handling:
-
Leave chemicals in their original containers if possible. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
